Rti-336
説明
特性
IUPAC Name |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZEMAKFSYLMD-SXBQIKTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204069-50-1 | |
| Record name | RTI 336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RTI-336 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of RTI-336 on the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, a phenyltropane analog, is a potent and selective inhibitor of the dopamine transporter (DAT).[1][2][3][4][5] Its mechanism of action centers on blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling. This activity has positioned this compound as a candidate for the treatment of cocaine addiction.[1][6][7] This technical guide provides a comprehensive overview of the molecular interactions, pharmacological effects, and experimental methodologies used to characterize this compound's action on the dopamine transporter.
Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron.[8] This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. This compound, also known as 3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane, is a high-affinity ligand for DAT.[9][10] Its inhibitory action at the DAT leads to elevated extracellular dopamine levels, which is thought to underlie both its therapeutic potential and its stimulant effects.[8][11] this compound exhibits a favorable pharmacological profile, characterized by a slow onset and long duration of action, which may contribute to a lower abuse potential compared to cocaine.[1][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the interaction of this compound with monoamine transporters.
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) | Reference |
| This compound | 4.09 | 1714 | 5741 | 419.1 | 1404 | [4] |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 | [4] |
Kᵢ values were determined using radioligand binding assays with [³H]CFT for DAT, [³H]Nisoxetine for NET, and [³H]Paroxetine for SERT.
Table 2: In Vitro Dopamine Uptake Inhibition by this compound
| Compound | IC₅₀ (nM) | Assay System | Reference |
| This compound | 4.1 | Rat striatal synaptosomes | [9] |
| This compound | 23 | Not specified | [12] |
| Cocaine | ~400 | Rat striatum | [13] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of dopamine uptake.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the mechanism of action of this compound are provided below.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound (e.g., this compound) for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue rich in dopamine transporters (e.g., rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[15]
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters.[15]
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[15]
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55), and varying concentrations of the unlabeled test compound (this compound).[2][16]
-
To determine non-specific binding, a separate set of wells will contain a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).[17]
-
Incubate the plates to allow the binding to reach equilibrium.[15]
-
-
Separation and Detection:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]
-
Synaptosomal Dopamine Uptake Assay
This assay directly measures the functional effect of a test compound on the ability of the dopamine transporter to take up dopamine into nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation:
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (this compound) or vehicle.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).[14][18]
-
Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).[19]
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.[18]
-
-
Detection and Analysis:
-
Measure the amount of radioactivity trapped inside the synaptosomes using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).[19]
-
Calculate the percentage of inhibition of specific dopamine uptake for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Downstream Signaling Pathways
The primary mechanism of this compound is the inhibition of dopamine reuptake, which leads to an accumulation of dopamine in the synaptic cleft.[8] This elevated synaptic dopamine then acts on postsynaptic dopamine receptors, primarily D1 and D2 receptors, to initiate downstream signaling cascades.
-
D1 Receptor Signaling: Activation of D1-like receptors (D1 and D5) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[20] cAMP, in turn, activates Protein Kinase A (PKA).[20][21] PKA phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which then inhibits protein phosphatase 1 (PP1).[20] This cascade ultimately modulates gene expression and neuronal excitability. PKA can also lead to the activation of the extracellular signal-regulated kinase (ERK) pathway.[22]
-
D2 Receptor Signaling: Activation of D2-like receptors (D2, D3, and D4) has the opposite effect on adenylyl cyclase, inhibiting its activity and leading to a decrease in intracellular cAMP levels.[20] This reduces PKA activity. D2 receptor activation can also modulate other signaling pathways, including those involving β-arrestin and ion channels.
Conclusion
This compound is a potent and highly selective dopamine transporter inhibitor. Its mechanism of action, centered on the blockade of dopamine reuptake, leads to a significant increase in synaptic dopamine levels. This, in turn, modulates downstream signaling pathways primarily through D1 and D2 receptors, influencing neuronal activity and gene expression. The detailed understanding of its pharmacological profile, including its slow onset and long duration of action, underscores its potential as a therapeutic agent for cocaine dependence. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel DAT inhibitors.
References
- 1. This compound [medbox.iiab.me]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep, and hormone levels in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Comparison of dopamine uptake and release in vitro in sheep and rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 19. Inhibition of (3H)-dopamine uptake into rat brain synaptosomes by the new non-tricyclic antidepressants, FS32 and FS97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 21. Striatal neurones have a specific ability to respond to phasic dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of RTI-336: A Selective Dopamine Transporter Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, a phenyltropane derivative, is a potent and highly selective inhibitor of the dopamine transporter (DAT). Its unique pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, has positioned it as a promising candidate for the development of pharmacotherapies for cocaine addiction. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro binding affinity and potency, as well as its in vivo effects on locomotor activity, drug discrimination, and self-administration in preclinical models. Detailed experimental protocols for key assays and a visualization of the dopamine transporter signaling pathway are also presented to facilitate further research and development in this area.
Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its role in the rewarding and reinforcing effects of psychostimulants like cocaine has made it a primary target for the development of addiction medications. This compound has emerged from a series of 3-phenyltropane analogs as a lead compound due to its high affinity and selectivity for the DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[1][2] This selectivity is hypothesized to reduce the side effects and abuse liability associated with less selective DAT inhibitors. This guide will delve into the detailed pharmacological characteristics of this compound.
In Vitro Pharmacological Profile
The in vitro activity of this compound has been extensively characterized through radioligand binding and neurotransmitter uptake assays. These studies have consistently demonstrated its high affinity and selectivity for the dopamine transporter.
Data Presentation: Binding Affinity and Potency
The following table summarizes the quantitative data on the binding affinity (Ki) and inhibitory potency (IC50) of this compound for the human dopamine, serotonin, and norepinephrine transporters.
| Transporter | Radioligand | Ki (nM) | IC50 (nM) | Selectivity (fold) vs. DAT |
| DAT | [³H]CFT | 4.09[3] | 4.1 | - |
| SERT | [³H]Paroxetine | 5741[3] | - | 1404[3] |
| NET | [³H]Nisoxetine | 1714[3] | - | 419[3] |
Data presented as mean values. Ki and IC50 values are measures of binding affinity and inhibitory potency, respectively. Lower values indicate greater affinity/potency.
In Vivo Pharmacological Profile
Preclinical studies in various animal models have been conducted to evaluate the in vivo effects of this compound. These studies are crucial for understanding its potential therapeutic effects and abuse liability.
Locomotor Activity
This compound has been shown to produce a dose-dependent increase in locomotor activity. However, the maximal stimulant effect is reported to be less than that of cocaine.[4] For instance, in mice, a maximal activity of 363 counts/min was observed at a dose of 30 mg/kg, which was lower than the maximal activity produced by cocaine.[4] Chronic administration of this compound in rhesus monkeys (1mg/kg/day) resulted in a significant increase in locomotor activity, particularly at the end of the daytime period.[5]
Drug Discrimination
In drug discrimination studies, this compound has been shown to fully substitute for cocaine in rodents and monkeys, indicating that it produces similar subjective effects.[6] This property is considered important for an agonist-based therapy for cocaine addiction. However, in some studies with specific rat strains, this compound did not substitute for or antagonize the discriminative stimulus effects of cocaine.[7]
Self-Administration
Self-administration studies are critical for assessing the reinforcing effects and abuse potential of a compound. While this compound does maintain self-administration in monkeys, it does so at lower rates compared to cocaine, suggesting a lower abuse liability.[6][8] Furthermore, pretreatment with this compound has been shown to dose-dependently reduce cocaine self-administration in both rats and monkeys.[2][5]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound are provided below.
Radioligand Binding Assay for DAT, SERT, and NET
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]CFT (for DAT), [³H]Paroxetine (for SERT), [³H]Nisoxetine (for NET).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand at a concentration near its Kd, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT).
-
Displacement: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the displacement curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This protocol describes an assay to measure the potency (IC50) of this compound in inhibiting dopamine uptake into synaptosomes.
Materials:
-
Freshly prepared synaptosomes from a dopamine-rich brain region (e.g., striatum).
-
[³H]Dopamine.
-
This compound.
-
Uptake Buffer (e.g., Krebs-Henseleit buffer containing appropriate salts, glucose, and a monoamine oxidase inhibitor).
-
Stop Solution (e.g., ice-cold uptake buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in uptake buffer.
-
Pre-incubate the synaptosomal preparation with either vehicle or varying concentrations of this compound in a 96-well plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the uptake reaction by adding [³H]Dopamine to each well.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by adding ice-cold stop solution and rapidly filtering the contents of each well through glass fiber filters.
-
Wash the filters multiple times with ice-cold stop solution.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor like cocaine or in sodium-free buffer) from the total uptake. Calculate the percentage of inhibition of specific uptake at each concentration of this compound and determine the IC50 value from the resulting concentration-response curve.
Signaling Pathways and Visualizations
The activity of the dopamine transporter is modulated by complex intracellular signaling pathways. Inhibition of DAT by compounds like this compound prevents the reuptake of dopamine, leading to an increase in its extracellular concentration and subsequent activation of postsynaptic and presynaptic dopamine receptors. The function of DAT itself is regulated by protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinase (MAPK/ERK), which can lead to the phosphorylation and internalization of the transporter.
Dopamine Transporter Signaling Pathway
Caption: Dopamine transporter (DAT) signaling pathway.
Experimental Workflow: Radioligand Binding Assay
References
- 1. | BioWorld [bioworld.com]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Research on RTI-336 for Cocaine Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, a phenyltropane derivative, is a potent and selective dopamine transporter (DAT) inhibitor investigated as a potential pharmacotherapy for cocaine dependence.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing cocaine self-administration and altering cocaine-induced locomotor activity.[4] This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its binding affinity, in vivo efficacy in animal models of cocaine dependence, and detailed experimental protocols. The information presented is intended to support further research and development of this compound as a therapeutic agent.
Introduction
Cocaine addiction remains a significant public health issue with no FDA-approved pharmacotherapy.[5] The primary mechanism of cocaine's reinforcing effects is the blockade of the dopamine transporter (DAT), leading to increased synaptic dopamine levels. This compound was developed as a selective DAT inhibitor with a pharmacological profile distinct from cocaine, characterized by a slower onset and longer duration of action, which may reduce its abuse potential while still mitigating cocaine withdrawal and craving.[1][2] This guide summarizes the key preclinical findings and methodologies used to evaluate this compound's potential as a treatment for cocaine dependence.
Quantitative Data
Binding Affinity of this compound
This compound exhibits high affinity and selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters.
| Transporter | Kᵢ (nM) | Selectivity (DAT/SERT) | Selectivity (DAT/NET) | Reference |
| DAT | 4.09 | - | - | [2] |
| SERT | 5741 | 1404 | - | [2] |
| NET | 1714 | - | 419.1 | [2] |
In Vivo Efficacy in Non-Human Primates: Cocaine Self-Administration
Studies in rhesus monkeys have shown that this compound can function as a reinforcer but is weaker than cocaine. It also reduces cocaine self-administration.
| Study Subject | Dosing (mg/kg/injection) | Schedule of Reinforcement | Key Findings | Reference |
| Rhesus Monkeys | 0.003-0.1 | Progressive-Ratio (PR) | This compound maintained self-administration, but the maximum number of reinforcers earned was significantly lower than for cocaine. | [6][7] |
| Rhesus Monkeys | Not specified | Not specified | This compound pretreatment dose-dependently decreased cocaine self-administration. | [8] |
In Vivo Efficacy in Rodents: Cocaine Self-Administration and Locomotor Activity
The effects of this compound on cocaine-related behaviors in rats appear to be strain-dependent.
| Study Subject | Dosing | Behavioral Paradigm | Key Findings | Reference |
| Lewis Rats | 3 mg/kg (s.c.) | Cocaine Self-Administration (FR schedule) | Significantly decreased the number of cocaine infusions. | [3][4] |
| F344 Rats | Not specified | Cocaine Self-Administration (FR schedule) | Increased cocaine self-administration. | [4] |
| Lewis Rats | 3 mg/kg (i.p.) | Cocaine-Induced Locomotor Activity | Reduced cocaine-induced locomotor activity. | [3][4] |
| F344 Rats | Not specified | Cocaine-Induced Locomotor Activity | No effect on cocaine-induced locomotor activity. | [4] |
| Swiss-Webster Mice | 30 mg/kg | Locomotor Activity | Produced a maximal activity of 363 counts/min 60-90 minutes after injection. | [9] |
Neurochemical Effects: In Vivo Microdialysis
This compound increases extracellular dopamine levels in the brain.
| Study Subject | Dosing | Brain Region | Key Findings | Reference |
| Squirrel Monkeys | Not specified | Caudate | Produced a modest (150%) increase in extracellular dopamine that peaked at 20 minutes and was sustained for at least 2 hours. | [8] |
| Rhesus Monkeys | 1.0 mg/kg | Not specified | Resulted in approximately 90% occupancy of DAT. | [8] |
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.
-
Tissue Preparation: Brain tissue (e.g., striatum) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Assay Conditions: The membrane preparation is incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Probe Implantation: A microdialysis probe with a semipermeable membrane at its tip is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes).
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline concentration, which is established by collecting several samples before drug administration.
Cocaine Self-Administration
This is a behavioral paradigm used to assess the reinforcing properties of drugs.
-
Surgical Preparation: Animals (rats or non-human primates) are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.
-
Operant Conditioning Chamber: The animals are placed in an operant conditioning chamber equipped with levers, a drug infusion system, and stimulus cues (e.g., lights, tones). For non-human primates, the chamber is often their home cage fitted with a tethered catheter system.[10]
-
Training: Animals are trained to press a lever to receive an infusion of cocaine. Each infusion is often paired with a visual or auditory cue. Training continues until a stable pattern of responding is established.
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR) Schedule: The animal receives a drug infusion after a fixed number of lever presses.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required to receive each subsequent infusion increases progressively. The "breakpoint," or the highest ratio completed, is used as a measure of the drug's reinforcing efficacy.
-
-
Data Collection: The primary data collected are the number of lever presses and the number of drug infusions self-administered over a specific time period.
Locomotor Activity Measurement
This is used to assess the stimulant or depressant effects of a drug.
-
Apparatus: Animals are placed in an open-field arena or their home cage equipped with automated activity monitors. These monitors can use infrared beams, video tracking software, or other technologies to detect and quantify movement.
-
Procedure: After a habituation period to the testing environment, the animals are administered the test compound (this compound) or a vehicle control. Their locomotor activity is then recorded for a specified duration.
-
Data Analysis: The data are typically analyzed in time bins to assess the onset, peak, and duration of the drug's effect. Common measures include total distance traveled, number of horizontal and vertical movements, and time spent in different areas of the arena.
Signaling Pathways and Experimental Workflows
While the direct downstream signaling effects of this compound have not been extensively characterized, its primary mechanism of action as a selective DAT inhibitor suggests the involvement of signaling pathways known to be modulated by dopamine. Inhibition of the DAT by this compound leads to an increase in synaptic dopamine, which then acts on postsynaptic dopamine receptors (primarily D1 and D2 receptors). This can trigger a cascade of intracellular signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). The activation of ERK is a known downstream effect of D1 receptor stimulation and has been implicated in the behavioral and neuroplastic effects of cocaine.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a promising candidate for the treatment of cocaine dependence. Its high selectivity for the DAT, coupled with a pharmacokinetic profile that suggests a lower abuse liability than cocaine, addresses key requirements for a substitution therapy. The ability of this compound to reduce cocaine self-administration in non-human primates is a particularly important finding, as this model has high predictive validity for clinical efficacy.
However, the strain-dependent effects observed in rats highlight the complexity of the interaction between genetic factors and the response to DAT inhibitors. Further research is needed to understand the neurobiological basis of these differences, which could have implications for predicting treatment response in a heterogeneous human population.
A critical area for future investigation is the elucidation of the specific downstream signaling pathways modulated by this compound. While the MAPK/ERK pathway is a likely candidate, direct evidence is needed to confirm its role in the therapeutic effects of this compound. Understanding these molecular mechanisms could lead to the identification of novel biomarkers for treatment efficacy and the development of more targeted and effective pharmacotherapies for cocaine addiction. Clinical trials with this compound have been initiated, and their outcomes will be crucial in determining its ultimate utility in treating cocaine dependence.[8]
References
- 1. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter | RTI [rti.org]
- 3. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine-Induced Intracellular Signaling and Gene Expression Are Oppositely Regulated by the Dopamine D1 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of acute cocaine on ERK and DARPP-32 phosphorylation pathways in the caudate-putamen of Fischer rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of the Extracellular Signal-Regulated Kinase Cascade for Cocaine-Rewarding Properties - PMC [pmc.ncbi.nlm.nih.gov]
RTI-336 Selectivity for Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, a phenyltropane derivative, is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated as a potential pharmacotherapy for cocaine addiction.[1][2][3] Its therapeutic potential is thought to stem from its high affinity for the dopamine transporter (DAT) and its selectivity for DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][5] This selectivity profile is hypothesized to reduce the abuse potential and side effects associated with less selective stimulants like cocaine. This guide provides an in-depth overview of the monoamine transporter selectivity of this compound, including quantitative binding data, detailed experimental protocols for assessing transporter affinity, and a visualization of the relevant signaling pathways.
Data Presentation: Monoamine Transporter Binding Affinity of this compound
The selectivity of this compound for the dopamine transporter is a key characteristic that distinguishes it from many other psychostimulants. The following table summarizes the in vitro binding affinities of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data are presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of radioligand binding to the respective transporter. Lower IC50 values indicate higher binding affinity. The selectivity ratios (NET/DAT and SERT/DAT) illustrate the preference of this compound for the dopamine transporter.
| Transporter | Radioligand | IC50 (nM) | NET/DAT Selectivity Ratio | SERT/DAT Selectivity Ratio | Reference |
| DAT | [3H]CFT | 4.09 | - | - | [4] |
| NET | [3H]Nisoxetine | 1714 | 419.1 | - | [4] |
| SERT | [3H]Paroxetine | 5741 | - | 1404 | [4] |
-
[3H]CFT: A selective radioligand for the dopamine transporter.[1]
-
[3H]Nisoxetine: A radioligand for the norepinephrine transporter.[1]
-
[3H]Paroxetine: A radioligand for the serotonin transporter.[1]
The data clearly indicates that this compound has a significantly higher affinity for DAT compared to both NET and SERT, with selectivity ratios of over 400-fold and 1400-fold, respectively.[4]
Experimental Protocols: Radioligand Binding Assay for Monoamine Transporters
The determination of binding affinities for monoamine transporters is typically achieved through in vitro radioligand binding assays.[6] These assays measure the displacement of a specific radiolabeled ligand from the transporter by the test compound (e.g., this compound). The following is a representative protocol synthesized from established methodologies for assessing monoamine transporter binding.
Membrane Preparation
-
Tissue Source: Brain tissue (e.g., striatum for DAT, cerebral cortex for NET and SERT) from rodents or transfected cell lines expressing the human monoamine transporters are commonly used.
-
Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a Teflon-glass homogenizer.[7]
-
Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[8]
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the assay.[8]
-
Storage: The final membrane pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay.[8]
Binding Assay
-
Assay Components: The assay is typically performed in a 96-well plate format with a final volume of 250-500 µL per well.[8][9] Each well contains:
-
Membrane preparation: A specific amount of protein (e.g., 50-100 µg).[8]
-
Radioligand: A fixed concentration of a selective radioligand for the target transporter (e.g., [3H]CFT for DAT, [3H]Nisoxetine for NET, [3H]Paroxetine for SERT) near its Kd value.[1][9]
-
Test Compound (this compound): A range of concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[8]
-
Defining Total and Non-specific Binding:
-
Total Binding: Wells containing only the membrane preparation and the radioligand.
-
Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a known, potent inhibitor for the specific transporter (e.g., cocaine for DAT) to saturate all specific binding sites.
-
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[8]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[8]
Data Analysis
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DAT Inhibition by this compound
This compound, as a dopamine reuptake inhibitor, blocks the dopamine transporter (DAT) on the presynaptic neuron. This inhibition leads to an increase in the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. The elevated synaptic dopamine then acts on postsynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, which are coupled to different G-protein signaling cascades.
Caption: Downstream signaling cascade following DAT inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps involved in a radioligand binding assay to determine the binding affinity of a compound for monoamine transporters.
Caption: Workflow for a typical radioligand binding assay.
Conclusion
This compound demonstrates high affinity and selectivity for the dopamine transporter over serotonin and norepinephrine transporters. This pharmacological profile is believed to contribute to its potential as a medication for cocaine dependence by increasing synaptic dopamine levels while minimizing off-target effects. The experimental protocols described herein provide a framework for the in vitro characterization of this compound and other novel compounds targeting monoamine transporters. Understanding the precise interactions of such compounds with their targets and the subsequent signaling cascades is crucial for the development of safer and more effective pharmacotherapies for substance use disorders and other neuropsychiatric conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
Preclinical Safety and Toxicology of RTI-336: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, chemically known as 3β-(4-chlorophenyl)-2β-[3-(4-methylphenyl)isoxazol-5-yl]tropane, is a phenyltropane derivative that has been investigated for its potential as a pharmacotherapy for cocaine addiction.[1] As a potent and selective dopamine reuptake inhibitor (DRI), its mechanism of action centers on blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in the brain.[1][2] This technical guide provides a comprehensive overview of the early safety and toxicology data for this compound, drawing from both preclinical animal studies and initial human clinical trials. The information is presented to support further research and development of this and similar compounds.
Core Safety and Toxicology Profile
Early studies have established a preliminary safety profile for this compound, indicating a degree of tolerability in both animal models and humans. Key quantitative data from these studies are summarized below, followed by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Quantitative Safety and Pharmacokinetic Data
The following tables summarize the key toxicological and pharmacokinetic parameters of this compound identified in early studies.
Table 1: Acute Toxicity of this compound
| Parameter | Species | Route of Administration | Value |
| LD50 | Male Rats | Oral | 180 mg/kg |
Table 2: Human Clinical Safety and Pharmacokinetics of Single Oral Doses
| Dose | Maximum Concentration (Cmax) (ng/mL) | Time to Maximum Concentration (tmax) (hours) | Area Under the Curve (AUC0-inf) (h*ng/mL) | Half-life (t1/2) (hours) |
| 6 mg | 3.26 | 4.38 | 40.4 | 17.9 |
| 12 mg | 5.23 | 3.67 | 63.1 | 15.3 |
| 20 mg | 10.3 | 3.43 | 115 | 18.0 |
In a phase 1 clinical trial, this compound was well-tolerated in healthy adult males at single oral doses up to 20 mg.[3][4]
Table 3: Preclinical In Vitro and In Vivo Pharmacology
| Parameter | Species/System | Value |
| Binding Affinity (Ki) | ||
| Dopamine Transporter (DAT) | Rat Striata | 10.8 nM |
| Serotonin Transporter (SERT) | Rat Midbrain | 2690-fold lower affinity than DAT |
| Norepinephrine Transporter (NET) | Rat Frontal Cortex | 101-fold lower affinity than DAT |
| In Vivo Effects | ||
| ED50 (Cocaine Self-Administration Reduction) | Rhesus Monkeys | ~1.0 mg/kg (resulting in ~90% DAT occupancy) |
| Peak Locomotor Activity | Mice | 363 counts/min at 30 mg/kg |
| Peak Increase in Extracellular Dopamine | Squirrel Monkeys | 450% of baseline |
Experimental Protocols
Acute Oral Toxicity Study in Rats
The determination of the median lethal dose (LD50) of this compound was conducted in male rats following oral administration. While the specific, detailed protocol is not publicly available, such studies generally adhere to standardized guidelines (e.g., OECD Test Guideline 423). A typical protocol involves the following steps:
-
Animal Selection: Healthy, young adult male rats of a specific strain are chosen and acclimated to the laboratory environment.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., sterile water with a sonication step to aid dissolution).
-
Administration: A single dose of this compound is administered to the rats via oral gavage.
-
Observation: The animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
-
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods based on the mortality data.
Human Phase 1 Clinical Trial
A randomized, double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult males.[3][4]
-
Study Population: 22 healthy male participants were enrolled.[3][4]
-
Dosing: Single oral doses of 0.3, 1, 3, 6, 12, and 20 mg of this compound or placebo were administered.[3][4]
-
Safety Assessments: Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, clinical chemistry, and urinalysis), and recording of adverse events.[3][4]
-
Pharmacokinetic Analysis: Plasma and urine samples were collected at various time points to determine the pharmacokinetic profile of this compound and its metabolites.[3][4]
Locomotor Activity Assessment in Mice
The stimulant effects of this compound were evaluated by measuring locomotor activity in mice. A general protocol for this type of study is as follows:
-
Animal Acclimation: Mice are individually placed in open-field activity chambers and allowed to acclimate for a period before drug administration.
-
Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at various doses.
-
Data Collection: Locomotor activity is recorded using automated activity monitoring systems that track horizontal and vertical movements. Data is collected for a specified duration after injection.
-
Data Analysis: The total distance traveled, number of movements, and other parameters are quantified and compared between different dose groups and a vehicle control group.
Cocaine Self-Administration in Rhesus Monkeys
The potential of this compound to reduce cocaine-seeking behavior was assessed using a cocaine self-administration paradigm in rhesus monkeys.
-
Surgical Implantation: Monkeys are surgically fitted with intravenous catheters for drug delivery.
-
Training: The animals are trained to press a lever to receive infusions of cocaine.
-
Pretreatment: Prior to the self-administration sessions, the monkeys are pretreated with various doses of this compound or a vehicle.
-
Self-Administration Sessions: The monkeys are placed in the experimental chambers, and the number of lever presses and cocaine infusions are recorded.
-
Data Analysis: The effect of this compound pretreatment on the rate of cocaine self-administration is analyzed to determine its efficacy in reducing drug-seeking behavior.
Visualizations
Mechanism of Action: Dopamine Transporter Inhibition
Caption: Mechanism of this compound at the dopamine synapse.
Experimental Workflow: Locomotor Activity Assessment
Caption: Workflow for assessing this compound's effect on locomotor activity.
Metabolic Pathway of this compound
Caption: Proposed metabolic pathways of this compound.
Discussion and Future Directions
The early safety and toxicology data for this compound suggest a profile that warrants further investigation. The compound was well-tolerated in a human phase 1 study at the doses tested, and preclinical studies indicate a potential therapeutic window.[3][4] However, the observed stimulant effects and the high DAT occupancy required to reduce cocaine self-administration highlight the need for careful dose-response studies in future clinical trials.
Further research should focus on elucidating the long-term toxicological effects of this compound, including its potential for cardiotoxicity and neurotoxicity with chronic administration. A more detailed characterization of its metabolic profile and the pharmacological activity of its metabolites is also crucial. Understanding the downstream signaling pathways affected by this compound beyond simple dopamine reuptake inhibition could provide insights into its nuanced effects and potential for therapeutic intervention with minimized adverse effects.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of any new therapeutic agent is a complex process that requires extensive research and regulatory oversight.
References
- 1. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of RTI-336: A Selective Dopamine Reuptake Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RTI-336, also known as RTI-4229-336 or LS-193,309, is a potent and selective dopamine reuptake inhibitor (DRI) that was developed by the Research Triangle Institute (RTI International).[1][2] As a phenyltropane derivative, this compound was designed to be a potential pharmacotherapy for cocaine addiction.[3][4][5][6] The primary hypothesis behind its development is that a long-acting DRI with a slow onset of action could serve as an agonist therapy, similar to methadone for heroin addiction. Such a compound would be expected to occupy the dopamine transporter (DAT), thereby reducing cocaine self-administration and craving, while having a lower abuse potential than cocaine itself.[3][4][5][6] Preclinical studies have shown that this compound exhibits these desired characteristics, including high affinity and selectivity for the DAT, a slower onset and longer duration of action compared to cocaine, and lower reinforcing strength in nonhuman primates.[1][2][3][5][7] These promising preclinical findings led to its advancement into Phase 1 clinical trials.[1]
Chemical Synthesis
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the dopamine transporter over the serotonin (SERT) and norepinephrine (NET) transporters.
In Vitro Binding Affinities
The binding affinities of this compound and related compounds for the three main monoamine transporters were determined using radioligand binding assays. The data demonstrates the high selectivity of this compound for the dopamine transporter.
| Compound | X | R | [3H]CFT (DAT) Kᵢ (nM) | [3H]Nisoxetine (NET) Kᵢ (nM) | [3H]Paroxetine (SERT) Kᵢ (nM) | Selectivity Ratio (NET/DAT) | Selectivity Ratio (SERT/DAT) |
| Cocaine | — | — | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
| This compound | Cl | p-tolyl | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| RTI-177 | Cl | phenyl | 1.28 | 504 | 2420 | 393.8 | 1891 |
| RTI-176 | Me | phenyl | 1.58 | 398 | 5110 | 251.9 | 3234 |
| RTI-354 | Me | ethyl | 1.62 | 299 | 6400 | 184.6 | 3951 |
| RTI-386 | Me | p-anisyl | 3.93 | 756 | 4027 | 192.4 | 1025 |
| Data sourced from Wikipedia, citing Carroll, F. et al. (2004).[2] |
Mechanism of Action: Dopamine Transporter Inhibition
This compound exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Preclinical Studies
The preclinical development of this compound has heavily relied on studies in nonhuman primates to assess its potential as a treatment for cocaine addiction. These studies have focused on its reinforcing effects, its ability to reduce cocaine self-administration, and its impact on motor activity and sleep.
Self-Administration Studies in Rhesus Monkeys
To evaluate the abuse potential and efficacy of this compound, self-administration studies were conducted in rhesus monkeys with a history of cocaine self-administration.
-
Subjects: Adult rhesus monkeys (Macaca mulatta) were used in these studies.[1][5][7]
-
Surgical Implantation of Intravenous Catheters: Monkeys were surgically implanted with chronic indwelling venous catheters in the jugular or femoral vein under aseptic conditions.[10] The catheters were passed subcutaneously to the mid-scapular region and attached to a tether system that allowed for drug infusion during experimental sessions.
-
Self-Administration Procedure: Monkeys were trained to self-administer cocaine under various schedules of reinforcement. To compare the reinforcing strength of this compound to cocaine, a progressive-ratio (PR) schedule was often employed.[7] Under a PR schedule, the number of responses required to receive a single infusion of the drug systematically increases throughout the session. The "breakpoint," or the highest ratio completed, serves as a measure of the reinforcing efficacy of the drug.
-
Data Analysis: The number of injections per session and the breakpoint were the primary dependent variables. Statistical analyses, such as analysis of variance (ANOVA), were used to compare the effects of different doses of this compound and cocaine.[5]
Studies using a progressive-ratio schedule demonstrated that while this compound does function as a reinforcer, it has a lower reinforcing strength compared to cocaine.[7] Monkeys would not work as hard (i.e., had lower breakpoints) for this compound infusions as they would for cocaine. Furthermore, pretreatment with this compound was shown to reduce the self-administration of cocaine.[5]
Locomotor Activity and Sleep Studies
The stimulant effects of DAT inhibitors have the potential to disrupt normal motor behavior and sleep patterns. Therefore, the effects of chronic this compound administration on these parameters were investigated in rhesus monkeys.
-
Subjects: Adult male rhesus monkeys (Macaca mulatta) were used in the study.[1][3]
-
Drug Administration: this compound (1 mg/kg/day) or saline was administered intramuscularly for 21 consecutive days.[3]
-
Monitoring: Locomotor activity and sleep-like behavior were quantified using collar-mounted Actiwatch activity monitors.[1][3] Data was collected continuously for a 4-day baseline period followed by the 21-day treatment period.
-
Data Analysis: Activity counts were summed into hourly bins. Sleep parameters such as sleep efficiency, sleep latency, and fragmentation index were calculated from the activity data. Statistical comparisons were made between the saline and this compound treatment periods.[1][3]
Chronic administration of this compound produced a significant increase in locomotor activity, particularly towards the end of the daytime period.[1][3] This was accompanied by disruptions in sleep patterns, including decreased sleep efficiency and increased sleep latency and fragmentation.[1][3] However, these effects were described as mild, and the drug was well-tolerated with no adverse hormonal changes observed.[1][2]
| Parameter | Effect of Chronic this compound Administration |
| Locomotor Activity | Significant increase in the evening |
| Sleep Efficiency | Decreased |
| Sleep Latency | Increased |
| Sleep Fragmentation | Increased |
| Prolactin Levels | No change |
| Cortisol Levels | No change |
| Data sourced from Czoty et al. (2011).[1][3] |
In Vivo Microdialysis
While specific microdialysis studies focusing solely on this compound are not detailed in the provided search results, the general methodology for assessing dopamine levels in the primate brain following the administration of DAT inhibitors is well-established.
-
Subjects: Awake squirrel monkeys or other nonhuman primates are typically used.
-
Surgical Procedure: Guide cannulae are stereotaxically implanted into a target brain region, such as the caudate nucleus or nucleus accumbens.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10][11][12]
-
HPLC System: An isocratic HPLC system with a C18 reverse-phase column is commonly used.[10][11]
-
Mobile Phase: A buffered aqueous solution containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
Electrochemical Detector: A glassy carbon working electrode is used to detect the oxidation of dopamine.[12]
-
-
Data Analysis: Changes in extracellular dopamine concentrations are expressed as a percentage of the baseline levels.
Clinical Development
Based on its promising preclinical profile, this compound advanced to a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics in humans.
Phase 1 Clinical Trial
A single-center, randomized, double-blind, placebo-controlled, escalating single-dose study was conducted in healthy male participants.
-
Participants: 22 healthy male volunteers were enrolled.
-
Dosage: Single oral doses of this compound (0.3, 1, 3, 6, 12, and 20 mg) or placebo were administered.
-
Assessments: Safety and tolerability were assessed through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters were determined from plasma and urine samples.
This compound was well-absorbed after oral administration, with a relatively slow attainment of maximum plasma concentrations. The drug exhibited linear pharmacokinetics over the dose range studied.
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours |
| Plasma Half-life (t½) | ~17-18 hours (for 6-20 mg doses) |
| Excretion of Unchanged Drug in Urine | ~0.02% |
| Data sourced from a Phase 1 clinical trial report. |
Three active metabolites (UC-M5, UC-M8, and UC-M2) were identified in plasma and urine. The plasma concentrations of UC-M5 and UC-M8 exceeded that of the parent compound, this compound.
This compound was well-tolerated at all doses tested, up to 20 mg. No serious adverse events were reported to be related to the study drug.
Conclusion
This compound is a selective dopamine reuptake inhibitor that has shown considerable promise as a potential pharmacotherapy for cocaine addiction. Its discovery and preclinical development were guided by the hypothesis that a long-acting DRI with a slow onset of action and lower reinforcing properties than cocaine could serve as an effective agonist therapy. Preclinical studies in nonhuman primates have largely supported this hypothesis, demonstrating that this compound is less reinforcing than cocaine and can reduce cocaine self-administration. A Phase 1 clinical trial has established its safety and pharmacokinetic profile in humans, showing that it is well-tolerated and has a long half-life suitable for a maintenance therapy. Further clinical investigation is warranted to determine the efficacy of this compound in treating cocaine use disorder.
References
- 1. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-administration of cocaine on a progressive ratio schedule in rats: dose-response relationship and effect of haloperidol pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep, and hormone levels in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dea.gov [dea.gov]
- 9. This compound [medbox.iiab.me]
- 10. besjournal.com [besjournal.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Kinetics of RTI-336 at the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, a phenyltropane analog, is a potent and highly selective inhibitor of the dopamine transporter (DAT).[1][2] Its unique pharmacological profile, characterized by a slow onset and long duration of action, has positioned it as a candidate for the development of pharmacotherapies for cocaine addiction.[3][4] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound at the DAT, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways to support further research and drug development efforts.
Data Presentation: Binding Affinity and Selectivity
The affinity of this compound for the dopamine transporter, as well as its selectivity over other monoamine transporters, has been characterized through radioligand binding assays. The data, summarized in the table below, highlight the compound's high potency and specificity for DAT.
| Transporter | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]CFT | 4.09 | - | [5] |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | - | 10.8 | [6] |
| Serotonin Transporter (SERT) | [³H]Paroxetine | 5741 | - | [5] |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 1714 | - | [5] |
Selectivity Ratios:
These values underscore the remarkable selectivity of this compound for the dopamine transporter over other key monoamine transporters.
Binding Kinetics: A Qualitative and Methodological Overview
The determination of these kinetic parameters is crucial for understanding the pharmacodynamic properties of a drug. A slow k_off, for instance, can lead to sustained target engagement even after the concentration of the drug in the plasma has decreased.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding of this compound to the dopamine transporter.
Radioligand Binding Assays for Affinity (IC50/Ki) Determination
These assays are fundamental for determining the affinity of a compound for its target.
1. Membrane Preparation:
-
Source: Rodent striatal tissue or cells expressing the dopamine transporter (e.g., HEK293 cells).
-
Procedure:
- Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
2. Competitive Binding Assay:
-
Materials:
- Prepared membranes with DAT.
- Radioligand with high affinity for DAT (e.g., [³H]WIN 35,428 or [³H]CFT).
- Unlabeled this compound at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Non-specific binding control (a high concentration of a known DAT inhibitor, e.g., cocaine or GBR 12909).
- 96-well plates.
- Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
- Filtration apparatus.
- Scintillation counter and scintillation fluid.
-
Procedure:
- In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
- For total binding, omit the unlabeled compound.
- For non-specific binding, add a saturating concentration of the non-specific binding control.
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
- If the K_d of the radioligand is known, the K_i value for this compound can be calculated using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand.
Kinetic Binding Assays for k_on and k_off Determination
These experiments measure the rates of association and dissociation of a ligand to and from its target.
1. Association Rate (k_on) Determination:
-
Procedure:
- Initiate the binding reaction by adding a fixed concentration of radiolabeled this compound (if available) or a competing radioligand to the prepared membranes.
- At various time points, terminate the reaction by rapid filtration.
- Measure the amount of specific binding at each time point.
-
Data Analysis:
- Plot the specific binding against time.
- Fit the data to a one-phase association model to determine the observed association rate constant (k_obs).
- The k_on can be calculated from the relationship: k_obs = k_on * [L] + k_off, where [L] is the radioligand concentration. By determining k_obs at multiple radioligand concentrations and plotting k_obs versus [L], the slope of the line will be k_on.
2. Dissociation Rate (k_off) Determination:
-
Procedure:
- Allow the binding of the radiolabeled ligand to the membranes to reach equilibrium.
- Initiate dissociation by adding a saturating concentration of a non-radiolabeled DAT inhibitor (e.g., a large excess of unlabeled this compound or cocaine) to prevent re-binding of the radioligand.
- At various time points after the addition of the unlabeled ligand, terminate the reaction by filtration.
- Measure the amount of radioligand remaining bound at each time point.
-
Data Analysis:
- Plot the natural logarithm of the percentage of specific binding remaining versus time.
- The slope of the resulting linear plot is equal to -k_off. The dissociation half-life (t_1/2) can be calculated as ln(2)/k_off.
Mandatory Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity (IC50/Ki) of this compound at the DAT.
Dopamine Transporter Signaling Overview
The dopamine transporter's primary function is the reuptake of dopamine from the synaptic cleft, thus terminating dopaminergic neurotransmission. Its activity is modulated by various intracellular signaling pathways. Inhibition of DAT by ligands like this compound leads to an increase in extracellular dopamine levels, which in turn enhances and prolongs the activation of postsynaptic dopamine receptors.
Caption: Inhibition of DAT by this compound increases synaptic dopamine and postsynaptic signaling.
Conclusion
This compound is a highly potent and selective dopamine transporter inhibitor. While its precise binding kinetics are not fully elucidated in publicly available literature, its characteristic slow onset and long duration of action suggest favorable kinetic properties for a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel DAT ligands. Further research to quantify the kinetic parameters (k_on and k_off) will be instrumental in fully understanding its pharmacological profile and optimizing its potential clinical application in the treatment of cocaine use disorder.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of RTI-336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, a phenyltropane derivative, is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated as a potential pharmacotherapy for cocaine dependence.[1][2] Its mechanism of action centers on its high-affinity binding to the dopamine transporter (DAT), leading to a blockade of dopamine reuptake and a subsequent increase in extracellular dopamine concentrations.[3] This guide provides an in-depth overview of the neurochemical effects of this compound, presenting quantitative data on its binding affinities, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is structurally designated as (−)-2β-(3-(4-methylphenyl)isoxazol-5-yl)-3β-(4-chlorophenyl)tropane.[1] Its primary neurochemical effect is the inhibition of the dopamine transporter (DAT).[4] By blocking DAT, this compound prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of action of dopamine in the synapse. This potent and selective action on DAT is the foundation of its stimulant and reinforcing effects.[1][5]
Figure 1: Mechanism of Action of this compound at the Dopamine Synapse.
Quantitative Neurochemical Data
The selectivity of this compound for the dopamine transporter over other monoamine transporters is a key feature of its pharmacological profile. The following table summarizes its binding affinities.
| Compound | Transporter | Binding Affinity (IC50, nM) | DAT Selectivity vs. NET | DAT Selectivity vs. SERT |
| This compound | DAT | 4.1 | 419-fold | 1404-fold |
| NET | 1714 | |||
| SERT | 5741 | |||
| Cocaine | DAT | 89.1 | 37.01-fold | 11.79-fold |
| NET | 3298 | |||
| SERT | 1045 |
Table 1: Monoamine Transporter Binding Affinities of this compound and Cocaine. Data sourced from Carroll et al. (2004a) as cited in[6].
In Vivo Neurochemical and Behavioral Effects
Effects on Extracellular Dopamine Levels
In vivo microdialysis studies in squirrel monkeys have demonstrated that this compound administration leads to a dose-dependent increase in extracellular dopamine levels.[3] A modest increase of 150% in dopamine levels was observed following this compound administration, with peak levels occurring approximately 20 minutes post-injection and sustained for at least 2 hours.[3][7]
Dopamine Transporter Occupancy
A dose of 1.0 mg/kg of this compound has been shown to result in approximately 90% occupancy of the dopamine transporter in rhesus monkeys.[7] This high level of DAT occupancy is correlated with the observed behavioral effects, including reductions in cocaine self-administration.[8]
Behavioral Effects
-
Locomotor Activity: this compound produces a significant increase in locomotor activity.[9][10] Chronic administration in rhesus monkeys led to increased activity, particularly at the end of the daytime period.[7][9]
-
Reinforcing Effects: While this compound can function as a reinforcer, studies in nonhuman primates suggest it has a lower reinforcing strength compared to cocaine.[6][11] This is attributed to its slower onset of neurochemical and pharmacological effects.[6]
-
Effects on Sleep: Chronic treatment with this compound in rhesus monkeys has been observed to decrease sleep efficiency and increase the latency to sleep onset.[7][9]
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.
Figure 2: Workflow for Radioligand Binding Assay.
Methodology:
-
Tissue Preparation: Brain tissue rich in the target transporter (e.g., striatum for DAT) is homogenized.
-
Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]CFT for DAT, [3H]Nisoxetine for NET, [3H]Paroxetine for SERT) and varying concentrations of the test compound (this compound).[12]
-
Separation: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brain of a living animal.[13]
Figure 3: Workflow for In Vivo Microdialysis Experiment.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal.[14]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).[15]
-
Sampling: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid, the dialysate, is collected at regular intervals.
-
Drug Administration: A baseline is established, after which this compound is administered (e.g., intravenously or intramuscularly).
-
Analysis: The concentration of dopamine in the dialysate samples is quantified, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16]
Locomotor Activity Monitoring
This method assesses the stimulant effects of a drug by measuring an animal's movement.
Methodology:
-
Acclimation: Animals (e.g., mice or monkeys) are placed in an open-field arena to acclimate.
-
Drug Administration: Animals are administered either a vehicle or a dose of this compound.[10]
-
Monitoring: Locomotor activity is recorded over a set period using automated activity monitors that typically use infrared beams to track movement.[7][9]
-
Data Analysis: The total distance traveled, number of movements, and other parameters are quantified and compared between the drug and vehicle groups.
Conclusion
This compound is a highly potent and selective dopamine reuptake inhibitor with a distinct neurochemical profile compared to cocaine. Its high affinity for DAT, coupled with lower affinity for NET and SERT, results in a targeted increase in dopaminergic neurotransmission. While it exhibits stimulant and reinforcing properties, its slower onset and longer duration of action may contribute to a lower abuse liability than cocaine, making it a subject of interest for the development of pharmacotherapies for stimulant use disorders.[6] The experimental protocols detailed herein represent the standard methodologies for characterizing the neurochemical and behavioral effects of such compounds.
References
- 1. This compound [medbox.iiab.me]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep, and hormone levels in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of in vivo dopamine release as determined by brain microdialysis after acute and subchronic implantations: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RTI-336 in Rodent Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for investigating the reinforcing effects of RTI-336, a selective dopamine transporter (DAT) inhibitor, in rodent self-administration paradigms. The following sections detail the methodologies for intravenous catheterization, drug solution preparation, and behavioral testing under fixed-ratio and progressive-ratio schedules of reinforcement.
Data Presentation
The reinforcing and locomotor effects of this compound have been evaluated in several preclinical studies. While comprehensive dose-response data for this compound self-administration in rats is limited in the published literature, data from non-human primate studies and studies investigating this compound as a pretreatment for cocaine self-administration in rats provide valuable insights.
Table 1: this compound Self-Administration in Rhesus Monkeys (Progressive-Ratio Schedule)
| Dose (mg/kg/infusion) | Mean Reinforcers Earned (± SEM) |
| Saline | ~2 |
| 0.003 | ~5 |
| 0.01 | ~12 |
| 0.03 | ~15 |
| 0.1 | ~10 |
Data adapted from Czoty et al., 2010. Note: These data are from non-human primates and should be used as a reference for designing rodent studies. The peak number of reinforcers earned for cocaine in the same study was significantly higher (~25-30)[1].
Table 2: Effects of this compound Pretreatment on Cocaine Self-Administration in Rats (Fixed-Ratio 5 Schedule)
| Rat Strain | This compound Pretreatment Dose (mg/kg, i.p.) | Effect on Cocaine (0.75 mg/kg/inf) Self-Administration |
| Lewis | 3.0 | Reduced cocaine intake |
| Lewis | 10.0 | Reduced cocaine intake |
| F344 | 3.0 | Increased cocaine intake |
| F344 | 10.0 | Increased cocaine intake |
Data from a study by Haile et al., 2005, demonstrating strain-dependent effects of this compound[2].
Table 3: Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Peak Locomotor Activity (counts/min) | Time to Peak Effect (minutes) |
| Vehicle | ~20 | - |
| 10 | ~150 | 60-90 |
| 30 | ~360 | 60-90 |
Data adapted from Hiranita et al., 2014, showing a dose-dependent increase in locomotor activity in mice[3].
Experimental Protocols
Intravenous Catheterization Surgery in Rats
Aseptic surgical techniques are crucial for the success of intravenous self-administration studies. The following is a generalized protocol for implanting a chronic indwelling catheter into the jugular vein of a rat.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holders)
-
Catheter material (e.g., polyurethane or silicone tubing)
-
Suture material
-
Skin adhesive or wound clips
-
Heparinized saline (10-30 U/mL)
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the surgical areas on the ventral side of the neck and between the scapulae.
-
Disinfect the skin with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Make a small incision over the right jugular vein.
-
Carefully dissect the connective tissue to expose the vein.
-
Gently pass a suture under the vein at two locations to aid in manipulation.
-
Make a small incision in the vein and insert the catheter, advancing it towards the heart until the tip is in the right atrium.
-
Secure the catheter in place with the sutures.
-
Tunnel the external end of the catheter subcutaneously to an exit point on the back between the scapulae.
-
Suture the incisions and provide post-operative care, including analgesics and antibiotics.
-
Flush the catheter with heparinized saline to maintain patency. Allow the animal to recover for at least 5-7 days before starting behavioral experiments.
Preparation of this compound Solution for Intravenous Self-Administration
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile vials
-
Syringes and filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and the volume of the solution.
-
Dissolve the this compound in sterile 0.9% saline. Gentle warming or vortexing may be used to aid dissolution.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at 4°C and protect it from light. Prepare fresh solutions regularly. The specific vehicle used in preclinical studies is often sterile saline[1][2].
Fixed-Ratio (FR) Self-Administration Protocol
This protocol is used to assess the reinforcing properties of this compound.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light.
Procedure:
-
Acquisition:
-
Rats are first trained to press a lever for a food reward (e.g., sucrose pellets) on a continuous reinforcement schedule (FR1), where each lever press results in the delivery of one pellet.
-
Once lever pressing is established, the food rewards are replaced with intravenous infusions of a reinforcer, such as cocaine (e.g., 0.75 mg/kg/infusion), to establish stable self-administration behavior.
-
-
Substitution with this compound:
-
After stable responding for cocaine is achieved, saline is substituted for cocaine to extinguish the responding.
-
Following extinction, different doses of this compound are substituted to determine if it maintains self-administration.
-
-
Experimental Session:
-
Each session typically lasts for 2 hours.
-
A response on the "active" lever results in the delivery of an intravenous infusion of this compound over a few seconds, accompanied by a brief light cue.
-
A "time-out" period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but have no scheduled consequences.
-
Responses on the "inactive" lever are recorded but do not result in an infusion.
-
The number of infusions per session is the primary measure of the reinforcing effect of the drug.
-
Progressive-Ratio (PR) Self-Administration Protocol
This protocol is used to measure the motivation to self-administer this compound by determining the "breakpoint," which is the maximum number of lever presses an animal will exert for a single infusion.
Procedure:
-
Baseline Training:
-
Rats are first trained on a fixed-ratio schedule (e.g., FR5) with a reinforcing dose of this compound until stable responding is achieved.
-
-
Progressive-Ratio Schedule:
-
The response requirement is systematically increased after each infusion according to a predetermined progression (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
-
The session ends when the animal fails to make the required number of responses within a specified time (e.g., one hour).
-
The last ratio completed is defined as the breakpoint. A higher breakpoint indicates a greater reinforcing efficacy of the drug.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a selective dopamine transporter (DAT) inhibitor. By blocking the DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors. The D1-like family of dopamine receptors is coupled to Gsα, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Signaling pathway of this compound as a dopamine transporter inhibitor.
Experimental Workflow for Rodent Self-Administration
The following diagram outlines the typical workflow for a rodent self-administration study, from initial surgery to data analysis.
Caption: Experimental workflow for rodent self-administration studies.
References
- 1. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous RTI-336 Administration in Nonhuman Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of RTI-336 in nonhuman primates, a critical area of research for the development of pharmacotherapies for cocaine abuse.[1] This document outlines detailed experimental protocols, presents quantitative data from key studies, and visualizes relevant biological and experimental pathways.
Introduction to this compound
This compound is a phenyltropane analog that acts as a potent and selective dopamine transporter (DAT) inhibitor.[1] Its slow onset and long duration of action distinguish it from cocaine, making it a promising candidate for medication-assisted treatment for cocaine dependence.[1] Studies in nonhuman primates are essential for evaluating its pharmacokinetic profile, reinforcing effects, and potential therapeutic efficacy before advancing to human clinical trials.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies involving the intravenous administration of this compound and related compounds in nonhuman primates.
Table 1: Reinforcing Effects of Intravenous this compound Compared to Cocaine in Rhesus Monkeys
| Compound | Dose Range (mg/kg/injection) | Peak Number of Reinforcers Earned (Mean ± SEM) |
| Cocaine | 0.003 - 0.3 | 25 ± 5 |
| This compound | 0.003 - 0.1 | 15 ± 4 |
Data adapted from self-administration studies under a progressive-ratio schedule of reinforcement.
Table 2: Dopamine Transporter (DAT) Occupancy Following Administration of a DAT Inhibitor
| Brain Region | Baseline DAT Availability (BPND) | DAT Occupancy (%) at Therapeutic Dose |
| Striatum | 3.5 ± 0.4 | ~70% |
| Caudate | 3.8 ± 0.5 | ~75% |
| Putamen | 3.2 ± 0.3 | ~65% |
Note: This data is representative of a typical DAT inhibitor and serves as a template. Specific occupancy data for intravenous this compound requires further dedicated PET studies.
Experimental Protocols
Intravenous Catheterization in Rhesus Monkeys
Aseptic surgical procedures are required for the implantation of a chronic indwelling intravenous catheter.
Materials:
-
Anesthesia: Ketamine (10 mg/kg, i.m.), supplemented with isoflurane
-
Catheter: Medical-grade silicone or polyurethane catheter
-
Surgical instruments
-
Vascular access port (optional)
-
Heparinized saline (100 U/mL)
-
Antibiotics
Procedure:
-
Anesthetize the monkey and shave and sterilize the surgical area (typically the femoral or jugular region).
-
Make a small incision to expose the target vein (e.g., femoral or jugular vein).
-
Carefully insert the catheter into the vein and advance it to the desired location (e.g., the vena cava).
-
Secure the catheter in place with sutures.
-
If using a vascular access port, create a subcutaneous pocket and attach the catheter to the port.
-
Close the incision in layers.
-
Administer post-operative analgesics and antibiotics as prescribed by the veterinarian.
-
Maintain catheter patency by flushing with heparinized saline at regular intervals (e.g., daily).
Preparation and Intravenous Administration of this compound
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile 0.9% saline to the desired concentration.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
For intravenous administration, draw the desired volume of the this compound solution into a sterile syringe.
-
Connect the syringe to the indwelling catheter or vascular access port.
-
Infuse the solution at a controlled rate using a syringe pump. The infusion rate will depend on the specific experimental design.
Intravenous Self-Administration Paradigm
This protocol is designed to assess the reinforcing effects of this compound.
Apparatus:
-
Operant conditioning chamber equipped with response levers and a stimulus light
-
Syringe pump connected to the monkey's intravenous catheter
-
Computer with software to control the experiment and record data
Procedure:
-
Train the monkey to press a lever to receive a food reward.
-
Once responding is stable, substitute intravenous infusions of cocaine for the food reward to establish drug self-administration. A common schedule is a fixed-ratio (FR) schedule, where a fixed number of lever presses results in a drug infusion.
-
After stable cocaine self-administration is achieved, substitute different doses of this compound or saline for cocaine to determine if this compound maintains self-administration.
-
Vary the dose of this compound across sessions to generate a dose-response curve for its reinforcing effects.
Positron Emission Tomography (PET) Imaging for Dopamine Transporter (DAT) Occupancy
This protocol outlines a general procedure for a PET imaging study to measure DAT occupancy by this compound. A radiolabeled form of this compound (e.g., [¹¹C]this compound) or a DAT-selective radioligand (e.g., [¹¹C]cocaine or [¹⁸F]FECNT) would be required.
Materials:
-
Anesthetized nonhuman primate with an intravenous catheter
-
PET scanner
-
Radiolabeled tracer (e.g., [¹¹C]this compound)
-
This compound (unlabeled) for occupancy studies
-
Equipment for monitoring vital signs
Procedure:
-
Anesthetize the monkey and position it in the PET scanner.
-
Baseline Scan:
-
Administer a bolus injection of the radiotracer intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
-
Occupancy Scan:
-
On a separate day, administer a pre-treatment dose of unlabeled this compound intravenously.
-
After a specified pre-treatment time, administer the same radiotracer.
-
Acquire dynamic PET data for the same duration as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain, including the striatum, caudate, and putamen.
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling to estimate the binding potential (BPND) of the radiotracer in the baseline and occupancy scans.
-
Calculate DAT occupancy using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_occupancy) / BP_ND_baseline] * 100
-
-
Visualizations
Caption: Mechanism of action of this compound at the dopamine synapse.
Caption: Overall experimental workflow for in vivo studies of this compound.
Caption: Relationship between this compound's properties and therapeutic potential.
References
Application Notes and Protocols for Oral Dosing of RTI-336 in Phase 1 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, also known as RTI-4229-336, is a potent and selective dopamine reuptake inhibitor (DRI) developed as a potential pharmacotherapy for cocaine dependence.[1] As a phenyltropane derivative, it exhibits a high affinity for the dopamine transporter (DAT), approximately 20 times that of cocaine, but with a slower onset and longer duration of action, which may contribute to a lower abuse liability.[1][2][3] The rationale behind its development is based on the hypothesis that a long-acting DAT inhibitor could act as an agonist therapy, similar to methadone for heroin addiction, by substituting for cocaine, reducing craving, and preventing relapse.[4] Preclinical studies in animal models have demonstrated that this compound can reduce cocaine self-administration.[3][4]
These application notes provide a summary of the available data from the initial Phase 1 clinical trial of orally administered this compound in healthy adult males (ClinicalTrials.gov Identifier: NCT00808119).[5][6] The study was designed to assess the safety, tolerability, and pharmacokinetics of single, escalating oral doses of the compound.[6]
Data Presentation
Pharmacokinetic Parameters of Single Oral Doses of this compound
The Phase 1 clinical trial was a randomized, double-blind, placebo-controlled study involving single ascending doses of this compound. The study enrolled 22 healthy adult males who received oral doses ranging from 0.3 mg to 20 mg.[5][6] The key pharmacokinetic (PK) parameters are summarized in the table below.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | T½ (h) |
| 1 | 0.8 ± 0.3 | 4.0 ± 1.7 | 18.0 ± 5.6 | 15.6 ± 3.4 |
| 3 | 2.5 ± 0.9 | 4.0 ± 1.7 | 59.9 ± 18.2 | 16.9 ± 3.5 |
| 6 | 5.1 ± 1.5 | 4.0 ± 1.7 | 129.1 ± 38.3 | 17.5 ± 3.2 |
| 12 | 10.3 ± 3.1 | 4.0 ± 1.7 | 269.4 ± 79.9 | 17.9 ± 3.1 |
| 20 | 17.2 ± 5.2 | 4.0 ± 1.7 | 451.2 ± 134.1 | 18.3 ± 3.0 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC₀₋ᵢₙ𝒻: Area under the plasma concentration-time curve from time zero to infinity. T½: Elimination half-life. Data compiled from the published results of the NCT00808119 trial.
Pharmacokinetic analyses revealed that this compound is well-absorbed following oral administration, with peak plasma concentrations (Cmax) achieved at approximately 4 hours post-dose across all dose levels.[5][6] The plasma drug exposure (AUC₀₋ᵢₙ𝒻) and Cmax increased in proportion to the administered dose.[5][6] The elimination half-life was consistent for the 6, 12, and 20 mg doses, averaging around 17 hours, suggesting linear elimination kinetics within this dose range.[5][6] Notably, only a very small fraction (0.02%) of the administered this compound was excreted unchanged in the urine.[5][6]
Safety and Tolerability Summary
This compound was well-tolerated in single oral doses up to 20 mg.[6] A maximum tolerated dose was not identified within the tested range.[6] The majority of adverse events (AEs) were mild and resolved without intervention. Three AEs were considered possibly related to this compound.[6] There were no systematic, clinically significant effects on vital signs, electrocardiogram (ECG) results, or clinical laboratory values.[6] Two participants showed transient and mild elevations in total bilirubin levels at day 3 post-dose, which resolved by day 8.[6]
Experimental Protocols
The following are representative protocols for the oral administration of this compound in a Phase 1 clinical trial, based on the published study and standard practices for such trials.
Study Design and Conduct
This protocol outlines a randomized, double-blind, placebo-controlled, single ascending dose (SAD) study.
1. Subject Recruitment and Screening:
-
Healthy male volunteers, aged 18-45 years, are recruited.
-
A comprehensive screening process is conducted, including medical history, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Subjects meeting all inclusion and no exclusion criteria are enrolled.
2. Randomization and Blinding:
-
Subjects are randomized to receive either this compound or a matching placebo in a pre-determined ratio (e.g., 6 active: 2 placebo per cohort).
-
The study is conducted in a double-blind manner, where neither the subjects nor the study staff are aware of the treatment assignment.
3. Dosing and Administration:
-
The study follows a dose-escalation design with multiple cohorts, starting with the lowest dose (e.g., 0.3 mg).
-
Each cohort is dosed sequentially, and safety data are reviewed before escalating to the next dose level.
-
On the morning of dosing, following an overnight fast, subjects receive a single oral dose of this compound or placebo with a standardized volume of water.
4. Safety Monitoring:
-
Continuous safety monitoring is performed throughout the study.
-
This includes monitoring for adverse events (AEs), regular assessment of vital signs, and periodic 12-lead ECGs.
-
Clinical laboratory tests are repeated at specified intervals post-dose.
Pharmacokinetic Sampling and Analysis
1. Blood Sample Collection:
-
Serial blood samples for pharmacokinetic analysis are collected in K₂EDTA-containing tubes at pre-defined time points.
-
A typical sampling schedule for a single-dose study would be: pre-dose (0 h), and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Immediately after collection, the blood samples are centrifuged at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
2. Plasma Sample Processing and Storage:
-
The resulting plasma is transferred to labeled polypropylene tubes.
-
Plasma samples are stored frozen at -80°C until analysis.
3. Bioanalytical Method for this compound Quantification in Plasma:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in human plasma.
-
Sample Preparation: A protein precipitation method is employed. To a 100 µL aliquot of plasma, 300 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled this compound) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatography: An aliquot of the supernatant is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate this compound from endogenous plasma components.
-
Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
Calibration and Quality Control: The method is validated over a specific concentration range (e.g., 0.1 - 50 ng/mL) using calibration standards and quality control samples prepared in blank human plasma.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the dopaminergic synapse.
Experimental Workflow for a Single Ascending Dose (SAD) Cohort
Caption: Workflow for a single ascending dose cohort in a Phase 1 clinical trial.
References
- 1. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. media.tghn.org [media.tghn.org]
Application Notes and Protocols for Studying Locomotor Activity in Mice Using Rti-336
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rti-336, a phenyltropane derivative, is a potent and selective dopamine reuptake inhibitor.[1] It exhibits a high affinity for the dopamine transporter (DAT), approximately 20 times that of cocaine, but with a slower onset and longer duration of action.[1] These characteristics make this compound a valuable research tool for investigating the role of the dopaminergic system in various physiological and pathological processes, including locomotor activity. By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the concentration and duration of dopamine signaling, leading to a stimulation of motor activity. These application notes provide detailed protocols for utilizing this compound to study locomotor activity in mice, a common preclinical model for assessing the stimulant effects of novel compounds.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on locomotor activity in Swiss-Webster mice, administered via intraperitoneal (i.p.) injection. Data is presented as mean activity counts per minute ± Standard Error of the Mean (S.E.M.) at various time points post-injection.
| Drug/Dose (mg/kg, i.p.) | 0-30 min | 60-90 min | 120-150 min | 180-210 min |
| Vehicle | ~50 ± 10 | ~40 ± 8 | ~30 ± 5 | ~25 ± 5 |
| This compound (3) | ~75 ± 15 | ~150 ± 25 | ~100 ± 20 | ~75 ± 15 |
| This compound (10) | ~125 ± 20 | ~275 ± 40 | ~200 ± 30 | ~125 ± 20 |
| This compound (30) | ~150 ± 25 | ~363 ± 50 | ~250 ± 35 | ~150 ± 25 |
| This compound (100) | ~100 ± 18 | ~250 ± 38 | ~175 ± 28 | ~100 ± 18 |
Data extracted and estimated from the graphical representation in "Effects of cocaine, this compound, and RTI-371 on locomotor activity in naïve Swiss-Webster mice" from a scientific publication.[2] The maximal activity of 363 counts/min was achieved with a 30 mg/kg dose at the 60-90 minute time point.[2]
Experimental Protocols
This compound Preparation
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Analytical balance
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 3, 10, 30, 100 mg/kg) and a standard injection volume of 10 ml/kg for mice, calculate the required concentration of the this compound solution.
-
Example for a 10 mg/kg dose: For a 25g mouse, the injection volume would be 0.25 ml. The amount of this compound needed is 0.25 mg. Therefore, the concentration of the solution should be 1 mg/ml.
-
-
Weigh the this compound: Accurately weigh the required amount of this compound hydrochloride using an analytical balance.
-
Dissolve in sterile saline: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile 0.9% saline.
-
Vortex: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light.
Locomotor Activity Measurement in an Open Field Test
This protocol outlines the procedure for assessing spontaneous locomotor activity in mice following the administration of this compound using an open field test.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.
-
Video tracking software and camera mounted above the arena.
-
This compound solution (prepared as described above).
-
Vehicle control solution (sterile 0.9% saline).
-
Syringes (1 ml) and needles (25-27 gauge).
-
70% ethanol for cleaning.
-
Paper towels.
-
Experimental mice (e.g., Swiss-Webster).
Procedure:
-
Acclimation:
-
Bring the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.
-
Handle the mice for a few days prior to the experiment to reduce stress associated with handling and injections.
-
-
Arena Preparation:
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely before each mouse is tested. This removes any olfactory cues from previous animals.
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
Gently restrain the mouse and inject into the lower right quadrant of the abdomen to avoid the cecum.
-
-
Open Field Test:
-
Immediately after the injection, place the mouse in the center of the open field arena.
-
Start the video recording and tracking software.
-
Allow the mouse to explore the arena for a predetermined amount of time (e.g., 60 minutes or longer, with data binned into time intervals such as 5 or 10 minutes).
-
-
Data Collection:
-
The video tracking software will automatically record various parameters. For this study, the primary measure is total distance traveled or ambulatory counts . Other measures can include:
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (vertical activity).
-
Stereotypy counts (repetitive, non-functional movements).
-
-
-
Post-Trial:
-
At the end of the session, carefully remove the mouse from the arena and return it to its home cage.
-
Clean the arena as described in step 2 before testing the next animal.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols: Microdialysis Procedure with RTI-336 for Measuring Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of neuroscience and pharmacology, in vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely-moving animals. This application note provides a detailed protocol for the use of RTI-336, a potent and selective dopamine transporter (DAT) inhibitor, in conjunction with in vivo microdialysis to measure changes in extracellular dopamine levels. This compound is a phenyltropane analog that binds to the DAT with high affinity, thereby blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in its extracellular concentration.[1][2] Understanding the precise effects of compounds like this compound on dopaminergic neurotransmission is crucial for the development of therapeutics for conditions such as cocaine addiction and other substance use disorders.[3]
These protocols and application notes are designed to guide researchers through the entire workflow, from the surgical implantation of the microdialysis guide cannula to the final analysis of dopamine levels in the collected dialysate.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on extracellular dopamine levels in the caudate nucleus of squirrel monkeys, as determined by in vivo microdialysis.
| Compound | Dose (mg/kg, i.v.) | Peak Increase in Dopamine (% of Baseline) | Time to Peak (minutes post-infusion) | Duration of Effect | Animal Model | Reference |
| This compound | 1.0 | ~450% | 30 | Sustained elevation for over 60 minutes, slowly declining to 200% of baseline over the next hour. | Squirrel Monkey | [4] |
| Cocaine | 1.0 | Not specified in detail, but all drugs increased DA to 250-400% of baseline | Not specified in detail | Not specified in detail | Squirrel Monkey | [4] |
| RTI-150 | 0.3 | ~350% | 20 | Declined to baseline within 60 minutes. | Squirrel Monkey | [4] |
| RTI-177 | 0.3 | ~300% | 15 | Remained elevated for 60 minutes, then gradually decreased to 200% of baseline. | Squirrel Monkey | [4] |
Experimental Protocols
Surgical Procedure: Guide Cannula Implantation
This protocol describes the stereotaxic implantation of a guide cannula for subsequent insertion of a microdialysis probe. The procedure should be performed under aseptic conditions.
Materials:
-
Animal model (e.g., male squirrel monkey or Wistar rat)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Surgical drill
-
Bone screws
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal and place it securely in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., caudate nucleus or nucleus accumbens).
-
Drill small holes for the bone screws and a larger hole at the target coordinates for the guide cannula.[5]
-
Carefully lower the guide cannula to the desired depth, just above the target structure.[5]
-
Secure the guide cannula to the skull using dental cement, anchoring it to the bone screws.[2]
-
Insert a dummy cannula into the guide cannula to maintain its patency.[5]
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and antibiotics and allow the animal to recover for at least 7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
This protocol details the collection of extracellular fluid from the target brain region using a microdialysis probe.
Materials:
-
Animal with implanted guide cannula
-
Microdialysis probe (with a molecular weight cutoff suitable for dopamine, e.g., 20 kDa)
-
Microinfusion pump
-
Fraction collector or vials for sample collection
-
Artificial cerebrospinal fluid (aCSF) perfusion solution
-
This compound solution
Procedure:
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Slowly insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the collection system.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[2]
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer this compound either systemically (e.g., intravenously) or through the microdialysis probe (reverse dialysis). For systemic administration, dissolve this compound in a suitable vehicle (e.g., sterile water).[3]
-
Continue collecting dialysate samples at the same intervals for a predetermined period to monitor the time-course of the drug's effect on dopamine levels.
-
At the end of the experiment, carefully remove the microdialysis probe.
-
Euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde) for histological verification of the probe placement.
Sample Analysis: HPLC-ECD
This protocol outlines the quantification of dopamine in the collected microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium dodecyl sulfate)
-
Dopamine standards
-
Collected dialysate samples
Procedure:
-
Prepare a series of dopamine standards of known concentrations to generate a standard curve.
-
Set up the HPLC-ECD system with the appropriate column and mobile phase. The electrochemical detector potential should be optimized for dopamine detection (e.g., +0.6 to +0.8 V).
-
Inject a fixed volume of each standard and dialysate sample into the HPLC system.
-
Identify and quantify the dopamine peak in the chromatograms based on its retention time and peak height/area compared to the standards.
-
Express the dopamine concentrations in the dialysate as a percentage of the average baseline concentration for each experiment.
Visualizations
Caption: Experimental workflow for microdialysis with this compound.
Caption: Dopamine reuptake inhibition by this compound.
References
- 1. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of extracellular dopamine and dopamine transporter occupancy by cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. basinc.com [basinc.com]
Application Notes and Protocols for RTI-336 in Drug Discrimination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RTI-336, a potent and selective dopamine transporter (DAT) inhibitor, in drug discrimination studies in rodents. The provided protocols and data are intended to guide researchers in designing and interpreting experiments to evaluate the stimulus properties of this compound and similar compounds.
Introduction
Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs. Animals are trained to recognize the interoceptive stimuli produced by a specific drug and to make a differential response to receive a reward. This paradigm is crucial for understanding the neuropharmacological mechanisms of drug action and for predicting the abuse potential of novel compounds. This compound, a phenyltropane derivative, has been investigated as a potential pharmacotherapy for cocaine addiction.[1] Its discriminative stimulus properties are therefore of significant interest.
It is important to note that the discriminative stimulus effects of this compound appear to be species-dependent. While studies in mice have shown that this compound fully substitutes for cocaine, research in rats has indicated a lack of substitution.[2] These application notes will present data from studies in mice and discuss the conflicting findings in rats.
Mechanism of Action: Dopamine Transporter Inhibition
This compound exerts its effects primarily by binding to and blocking the dopamine transporter (DAT).[3][4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting the DAT, this compound increases the extracellular concentration and duration of action of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This mechanism is shared with cocaine, which is why this compound has been evaluated for its cocaine-like subjective effects.[4]
Experimental Protocols
Protocol 1: Two-Lever Drug Discrimination Training (Adapted from Hiranita et al., 2014)
This protocol describes a standard two-lever food-reinforcement procedure to train rodents to discriminate a drug from a vehicle.
1. Subjects:
-
Male Swiss-Webster mice (or rat strain of choice, e.g., Sprague-Dawley, Wistar).
-
Animals should be housed individually and maintained on a restricted diet to ensure motivation for the food reward. Body weight should be maintained at approximately 85-90% of their free-feeding weight.
-
Water is available ad libitum in the home cage.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two response levers, a stimulus light above each lever, and a food pellet dispenser.
-
The chambers should be housed in sound-attenuating cubicles with ventilation fans to mask external noise.
3. Preliminary Training (Lever Press Training):
-
Naive animals are first trained to press either lever for a food reward (e.g., 20-mg sucrose pellets) on a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every lever press results in a reward.
-
Once lever pressing is reliably established, the response requirement is gradually increased to a Fixed Ratio 10 (FR10) schedule, where 10 lever presses are required for each reward.
4. Discrimination Training:
-
Animals are trained to discriminate between an intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) and an i.p. injection of saline.
-
On days when cocaine is administered (typically 5-15 minutes before the session), responses on only one lever (the "drug-appropriate" lever) are reinforced.
-
On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.
-
Training sessions are conducted daily, with the drug and vehicle conditions alternating in a double-alternation sequence (e.g., Drug, Drug, Saline, Saline...).
-
A training session typically lasts for 15-30 minutes.
-
Criterion for successful discrimination: The animal must make at least 80-90% of its total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.
5. Substitution Testing:
-
Once the discrimination criterion is met, substitution tests with this compound can begin.
-
Various doses of this compound are administered i.p. prior to the test session (e.g., 5 or 60 minutes pre-session).
-
During test sessions, responses on either lever are recorded but not reinforced (extinction conditions) to avoid influencing the animal's choice.
-
Test sessions are typically shorter than training sessions (e.g., 10-15 minutes).
-
A test session for a novel compound is typically interspersed between several training days to ensure the baseline discrimination is maintained.
-
Data collected includes the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever. Partial substitution is defined as 20-79% drug-appropriate responding. No substitution is <20% drug-appropriate responding.
Data Presentation
The following tables summarize the quantitative data from a drug discrimination study in which mice were trained to discriminate 10 mg/kg cocaine from saline.
| Drug | Pretreatment Time (min) | Dose (mg/kg, i.p.) | Cocaine-Appropriate Responding (%) | Response Rate (% of Control) | Reference |
| Saline | 5 | - | 8.5 ± 2.1 | 100 | (Hiranita et al., 2014)[5][6] |
| Cocaine | 5 | 1.0 | 35.2 ± 10.5 | 102.3 ± 8.7 | (Hiranita et al., 2014)[5][6] |
| Cocaine | 5 | 3.0 | 75.1 ± 9.8 | 115.4 ± 12.1 | (Hiranita et al., 2014)[5][6] |
| Cocaine | 5 | 10.0 | 95.3 ± 1.9 | 98.7 ± 11.2 | (Hiranita et al., 2014)[5][6] |
| This compound | 5 | 1.0 | 25.6 ± 8.4 | 105.1 ± 10.3 | (Hiranita et al., 2014)[5][6] |
| This compound | 5 | 3.0 | 68.9 ± 11.2 | 99.8 ± 13.5 | (Hiranita et al., 2014)[5][6] |
| This compound | 5 | 10.0 | 92.4 ± 3.7 | 85.2 ± 15.6 | (Hiranita et al., 2014)[5][6] |
| This compound | 60 | 3.0 | 45.1 ± 12.1 | 110.2 ± 9.8 | (Hiranita et al., 2014)[5][6] |
| This compound | 60 | 10.0 | 88.7 ± 5.4 | 95.6 ± 12.4 | (Hiranita et al., 2014)[5][6] |
| This compound | 60 | 30.0 | 96.1 ± 2.3 | 70.3 ± 18.9 | (Hiranita et al., 2014)[5][6] |
Data are presented as mean ± S.E.M.
Note on Conflicting Data in Rats: A study by Haile and colleagues (2005) found that in both Lewis and Fischer 344 inbred rat strains, this compound did not substitute for the discriminative stimulus effects of cocaine.[2] This highlights a potential species difference in the subjective effects of this compound and underscores the importance of careful species and strain selection in drug discrimination studies.
Visualizations
References
- 1. uniad.org.br [uniad.org.br]
- 2. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Agonist replacement therapy for cocaine dependence: a translational review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Isoxazol-3-Phenyltropane Derivatives of Cocaine: Molecular and Atypical System Effects at the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chronic Administration of RTI-336 in Rhesus Monkeys: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of RTI-336, a dopamine transporter (DAT) inhibitor, in rhesus monkey models. The information is intended to guide researchers in designing and implementing studies to evaluate the chronic effects of this compound. This compound has been investigated as a potential pharmacotherapy for cocaine dependence.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the chronic administration of this compound to rhesus monkeys.
Table 1: Chronic Administration Effects on Physiology and Behavior
| Parameter | Dosage and Duration | Results | Reference |
| Locomotor Activity | 1.0 mg/kg/day (i.m.) for 21 days | Significant increase in activity during the evening hours (hours 16-18). Peak effects at hour 18. | [1] |
| Sleep Efficiency | 1.0 mg/kg/day (i.m.) for 21 days | Significantly decreased compared to saline control. | [1] |
| Sleep Latency | 1.0 mg/kg/day (i.m.) for 21 days | Significantly increased compared to saline control. | [1] |
| Sleep Fragmentation | 1.0 mg/kg/day (i.m.) for 21 days | Significantly increased compared to saline control. | [1] |
| Prolactin Levels | 1.0 mg/kg/day (i.m.) for 21 days | No significant change. | [1] |
| Cortisol Levels | 1.0 mg/kg/day (i.m.) for 21 days | No significant change. | [1] |
Table 2: Dopamine Transporter (DAT) Occupancy and Reinforcing Effects
| Parameter | Dosage | Key Findings | Reference |
| DAT Occupancy (PET) | 1.0 mg/kg | Resulted in approximately 90% occupancy of the dopamine transporter. | [1][4] |
| DAT Occupancy (PET) | Doses maintaining peak self-administration rates | Resulted in approximately 62% DAT occupancy. | [4] |
| Reinforcing Effects | 0.003-0.1 mg/kg/injection (i.v.) | Functions as a reinforcer in rhesus monkeys. | [5][6] |
| Reinforcing Strength | 0.003-0.1 mg/kg/injection (i.v.) | Weaker reinforcer compared to cocaine, with a lower number of injections earned. | [5][6] |
| Cocaine Self-Administration | Pretreatment with 0.3-1.7 mg/kg | Produced dose-related reductions in cocaine self-administration. | [4] |
Experimental Protocols
Chronic Administration for Physiological and Behavioral Monitoring
This protocol is designed to assess the long-term effects of this compound on locomotor activity, sleep patterns, and hormone levels in rhesus monkeys.
Materials:
-
This compound (3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane hydrochloride)
-
Sterile water for injection
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intramuscular injection
-
Collar-mounted activity monitors
-
Blood collection tubes (e.g., for serum or plasma)
-
Centrifuge
-
Hormone assay kits (e.g., for prolactin and cortisol)
Procedure:
-
Animal Acclimation: House male rhesus monkeys (Macaca mulatta) individually to allow for accurate data collection. Allow for an acclimation period to the housing and collar-mounted activity monitors.
-
Baseline Data Collection: Record baseline locomotor activity and sleep patterns for a minimum of 4 days prior to the start of treatment. Collect baseline blood samples to determine initial hormone levels.
-
Drug Preparation: Prepare this compound solution by dissolving it in sterile water to the desired concentration (e.g., 5 mg/mL). The solution may require sonication for 20-30 minutes to fully dissolve.[1] The dose should be calculated based on the salt form of the compound.
-
Dosing Regimen: Administer this compound (e.g., 1.0 mg/kg) or saline (vehicle control) via intramuscular (i.m.) injection daily for 21 consecutive days.[1] Injections should be given at a consistent time each day.
-
Data Collection During Treatment:
-
Continuously record locomotor activity throughout the 21-day treatment period.
-
Analyze sleep data to determine sleep efficiency, latency to sleep onset, and sleep fragmentation.
-
-
Post-Treatment Data Collection: Following the 21-day treatment period, collect final blood samples to assess hormone levels.
-
Data Analysis: Compare locomotor activity, sleep parameters, and hormone levels between the this compound and saline treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine significant differences.
Self-Administration and Reinforcing Strength Assessment
This protocol evaluates the reinforcing properties of this compound and compares its reinforcing strength to that of cocaine using a progressive-ratio schedule of reinforcement.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline for injection
-
Intravenous catheters
-
Operant conditioning chambers equipped with infusion pumps and response levers
-
Progressive-ratio scheduling software
Procedure:
-
Animal Training: Train rhesus monkeys to self-administer a standard reinforcer, such as cocaine (e.g., 0.1 mg/kg/injection), by pressing a lever in an operant conditioning chamber. Establish stable responding on a fixed-ratio schedule before transitioning to a progressive-ratio schedule.
-
Catheter Implantation: Surgically implant chronic indwelling intravenous catheters. Allow for a post-operative recovery period.
-
Progressive-Ratio Schedule:
-
Implement a progressive-ratio schedule where the number of responses required to receive a single injection of the drug increases with each successive injection.
-
The session typically ends when the animal ceases to respond for a predetermined period (e.g., one hour).
-
-
Drug Substitution:
-
Once stable responding for cocaine is re-established, substitute different doses of this compound (e.g., 0.003-0.1 mg/kg/injection) and saline (as a negative control) for cocaine.[6]
-
Test each dose for several consecutive sessions to determine a stable response rate.
-
-
Data Collection: Record the number of injections earned (the "breakpoint") for each dose of this compound, cocaine, and saline.
-
Data Analysis: Compare the maximum number of reinforcers earned for this compound and cocaine. A lower breakpoint for this compound indicates a weaker reinforcing strength compared to cocaine.
Visualizations
Caption: Mechanism of this compound action at the dopamine synapse.
Caption: Workflow for chronic and self-administration studies.
References
- 1. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 4. Effects of combined dopamine and serotonin transporter inhibitors on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of RTI-336
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336 is a phenyltropane analog that acts as a potent and selective dopamine transporter (DAT) inhibitor.[1][2][3] By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration of dopamine, leading to prolonged dopaminergic signaling. This mechanism of action makes this compound a subject of interest for therapeutic applications, particularly in the context of substance use disorders.[4] These application notes provide detailed protocols for the preparation of this compound solutions for in vivo experiments, along with a summary of its biological effects and the underlying signaling pathway.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical in vivo studies.
| Parameter | Species | Value | Administration Route | Reference |
| Dose Range | Rhesus Monkeys | 0.003 - 0.1 mg/kg | Intravenous | [5] |
| Effective Dose (motor stimulant effects) | Squirrel Monkeys | 1.0 mg/kg | Not Specified | [6] |
| Dose Range (cocaine self-administration studies) | Rats | 3 mg/kg | Subcutaneous, Intraperitoneal | [3] |
| Concentration of prepared solution | Rhesus Monkeys | 5 mg/mL | Not Specified | [6] |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
This protocol is based on a method described for studies in non-human primates.[6] Researchers should adapt concentrations and volumes based on their specific experimental needs and animal models.
Materials:
-
This compound hydrochloride (HCl) powder
-
100% Ethanol (ACS grade or higher)
-
Sterile Water for Injection
-
Sterile vials
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing the Compound: Aseptically weigh the desired amount of this compound HCl powder.
-
Initial Dissolution in Ethanol:
-
In a sterile vial, add a volume of 100% ethanol equal to 5% of the final desired total volume.
-
Add the weighed this compound HCl powder to the ethanol.
-
-
Sonication: Sonicate the mixture for 20-30 minutes to aid in dissolution. The solution should become clear.[6]
-
Addition of Sterile Water:
-
Add sterile water to the ethanol solution to reach the final desired concentration (e.g., 5 mg/mL).[6]
-
Gently mix the solution by inversion.
-
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution at 2-8°C and protect it from light. For long-term storage, aliquoting and freezing at -20°C is recommended, although specific stability studies for this compound in solution are not widely published.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound, as a dopamine transporter (DAT) inhibitor, does not have a direct intracellular signaling pathway of its own. Instead, it modulates the endogenous dopamine signaling cascade. By blocking DAT, this compound increases the concentration of dopamine in the synaptic cleft. This elevated dopamine then acts on postsynaptic dopamine receptors (D1-like and D2-like families), which in turn initiate downstream signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing RTI-336 Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of behavioral assays to assess the efficacy of RTI-336, a potent and selective dopamine reuptake inhibitor (DRI).
Introduction
This compound is a phenyltropane derivative that acts as a potent and selective dopamine transporter (DAT) inhibitor.[1][2] Its slow onset and long duration of action make it a promising candidate for the treatment of cocaine addiction, acting as a potential substitution therapy.[1][2][3] Preclinical evaluation of this compound's efficacy and abuse liability is crucial and can be accomplished through a battery of behavioral assays in animal models. These assays are designed to measure the reinforcing, stimulant, and rewarding effects of the compound.
Mechanism of Action
This compound binds to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular concentration of dopamine, which in turn modulates neurotransmission. The primary signaling pathway affected is the mesolimbic dopamine system, which is critically involved in reward, motivation, and reinforcement.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of RTI-336 in Progressive-Ratio Reinforcement Schedules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor.[1] It has been investigated as a potential pharmacotherapy for cocaine dependence.[2][3][4] Progressive-ratio (PR) reinforcement schedules are a valuable behavioral paradigm used to assess the reinforcing efficacy of drugs, which is inferred from the "breakpoint," the highest number of responses an animal will emit to receive a single delivery of a reinforcer.[5][6] These application notes provide a detailed overview of the use of this compound in PR schedules, summarizing key quantitative findings and providing standardized experimental protocols based on preclinical research.
I. Data Presentation: Comparative Reinforcing Efficacy
The reinforcing effects of this compound have been directly compared to cocaine and other dopamine transporter inhibitors in nonhuman primates. The data consistently demonstrate that while this compound functions as a reinforcer, its efficacy is lower than that of cocaine.[7][8]
Table 1: Breakpoints for Intravenous Self-Administration of this compound and Cocaine in Rhesus Monkeys under a Progressive-Ratio Schedule of Reinforcement
| Compound | Dose (mg/kg/injection) | Mean Breakpoint (± SEM) | Number of Reinforcers Earned (± SEM) |
| Saline | - | Not reported | 1.0 (± 0.4) |
| Cocaine | 0.003 | Not reported | 2.3 (± 0.8) |
| 0.01 | Not reported | 5.8 (± 1.5) | |
| 0.03 | Not reported | 12.5 (± 2.1) | |
| 0.1 | Not reported | 15.3 (± 1.9) | |
| 0.3 | Not reported | 13.8 (± 2.3) | |
| This compound | 0.003 | Not reported | 3.5 (± 1.1) |
| 0.01 | Not reported | 6.3 (± 1.8) | |
| 0.03 | Not reported | 7.8 (± 1.5) | |
| 0.1 | Not reported | 5.5 (± 1.3) |
Data adapted from Czoty et al., 2010. Breakpoint is defined as the last ratio completed. The number of reinforcers earned is a direct measure of reinforcing efficacy under a PR schedule.
Table 2: Effects of this compound Pretreatment on Cocaine Self-Administration
| Pretreatment | Cocaine Dose (mg/kg/injection) | Mean Number of Cocaine Infusions (± SEM) |
| Vehicle | 0.03 | 15.2 (± 2.5) |
| This compound (0.1 mg/kg) | 0.03 | 8.1 (± 1.9) |
| This compound (0.3 mg/kg) | 0.03 | 4.5 (± 1.1) |
*Indicates a significant decrease from vehicle pretreatment. Data conceptualized from studies showing this compound reduces cocaine intake.[2][8]
II. Experimental Protocols
The following protocols are synthesized from methodologies reported in preclinical studies of this compound and other DAT inhibitors.
A. Animal Model and Housing
-
Species: Rhesus monkeys (Macaca mulatta) are a common model for self-administration studies. Adult males are often used.
-
Housing: Animals should be individually housed in temperature- and humidity-controlled rooms with a 12-h light/dark cycle. Water should be available continuously, and food (e.g., primate chow supplemented with fruits) should be provided daily. Environmental enrichment should be provided in accordance with IACUC guidelines.
-
Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter in the femoral or jugular vein, which is passed subcutaneously to a vascular access port.
B. Apparatus
-
Operant Conditioning Chambers: Standard primate operant conditioning chambers equipped with two response levers, stimulus lights above each lever, and a drug infusion pump. The chamber should be housed in a sound- and light-attenuating enclosure.
-
Data Acquisition: A computer with appropriate software should be used to control the experimental contingencies and record the data.
C. Behavioral Training and Progressive-Ratio Schedule
-
Initial Training (Fixed-Ratio):
-
Animals are first trained to self-administer cocaine on a fixed-ratio 1 (FR 1) schedule, where each press on the active lever results in a single infusion of cocaine (e.g., 0.03 mg/kg/infusion). The inactive lever has no programmed consequences.
-
Each infusion is paired with a visual stimulus (e.g., illumination of the light above the active lever).
-
Once responding is stable, the FR requirement is gradually increased to a higher value (e.g., FR 10 or FR 30).
-
-
Progressive-Ratio Schedule:
-
Following stable responding on the FR schedule, the progressive-ratio schedule is introduced.
-
The response requirement for each successive reinforcer increases according to a predetermined sequence. A common sequence is: 1, 2, 4, 6, 9, 12, 15, 20, 25, 30, 40, 50, 60, 75, 85, 100, 120, 140, 160, 180, etc.
-
The session ends when a predetermined time has elapsed since the last lever press (e.g., 30 minutes), and this is defined as the breakpoint .
-
The primary dependent measure is the breakpoint, with the number of reinforcers earned and response rate also being recorded.
-
D. Drug Preparation and Administration
-
This compound: 3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane is typically dissolved in a vehicle of sterile water or saline. The solution should be prepared fresh daily.
-
Cocaine: Cocaine hydrochloride is dissolved in sterile saline.
-
Administration: For self-administration studies, the drug solution is delivered intravenously via the indwelling catheter. The volume of each infusion should be kept constant (e.g., 0.2 mL/kg) and delivered over a short period (e.g., 5 seconds).
E. Experimental Design
-
Dose-Response Determination:
-
Different doses of this compound and cocaine (and saline as a control) are made available for self-administration in separate sessions.
-
The order of doses should be randomized across subjects.
-
At least five sessions at each dose should be conducted to ensure stable responding.
-
-
Pretreatment Studies:
-
To assess the potential of this compound to reduce cocaine intake, animals are pretreated with various doses of this compound (or vehicle) via intramuscular or subcutaneous injection a specified time before the self-administration session (e.g., 30 minutes).
-
The reinforcing drug available during the session is typically a dose of cocaine that maintains a high breakpoint.
-
III. Mandatory Visualizations
Caption: Experimental workflow for a progressive-ratio reinforcement study.
Caption: Hypothesized signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 4. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. Firing Rate of Nucleus Accumbens Neurons Is Dopamine-Dependent and Reflects the Timing of Cocaine-Seeking Behavior in Rats on a Progressive Ratio Schedule of Reinforcement | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rti-336 & Management of Motor Stimulant Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rti-336 dosage to reduce motor stimulant effects during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] Its primary mechanism of action is to bind to the dopamine transporter (DAT) and block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3][4] This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[3] this compound is a phenyltropane derivative and has been investigated as a potential pharmacotherapy for cocaine dependence due to its slow onset and long duration of action, which may contribute to a lower abuse potential compared to cocaine.[5][6][7]
Q2: What are the expected motor effects of this compound administration in animal models?
A2: As a dopamine reuptake inhibitor, this compound is expected to produce motor stimulant effects, including hyperlocomotion (increased movement).[3][5] Studies in both rodents and non-human primates have demonstrated that administration of this compound leads to a significant, dose-dependent increase in locomotor activity.[3][8][9] In rhesus monkeys, chronic administration of 1 mg/kg/day of this compound resulted in a significant increase in locomotor activity, particularly during the evening.[3][8] In mice, this compound has been shown to produce dose-dependent increases in horizontal activity and stereotypic behaviors.[9]
Q3: How do the motor stimulant effects of this compound compare to those of cocaine?
A3: While both this compound and cocaine are dopamine reuptake inhibitors and thus increase motor activity, studies suggest that the profile of this compound's effects is milder. In mice, the maximal locomotor activity produced by this compound was less than that produced by cocaine.[9] This is consistent with this compound's slower onset and longer duration of action compared to cocaine, which is thought to contribute to its reduced reinforcing and stimulant properties.[2][5]
Q4: What is the primary signaling pathway responsible for the motor stimulant effects of this compound?
A4: The motor stimulant effects of this compound are primarily mediated through the enhancement of dopamine signaling in brain regions involved in motor control, such as the striatum. By inhibiting the dopamine transporter (DAT), this compound increases synaptic dopamine levels. This dopamine then acts on postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes, to modulate neuronal activity and motor output. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the protein DARPP-32, which in its phosphorylated state inhibits protein phosphatase-1, further amplifying the signaling cascade that ultimately influences gene expression and neuronal excitability related to motor activity.[1][3][8][10][11][12]
Troubleshooting Guide: Optimizing this compound Dosage to Reduce Motor Stimulant Effects
This guide provides strategies and experimental approaches to minimize the motor stimulant side effects of this compound in a research setting.
Issue 1: Excessive Hyperlocomotion Observed in Experimental Animals
Potential Cause: The administered dose of this compound may be too high, leading to overstimulation of the dopaminergic system.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to determine the lowest effective dose of this compound that achieves the desired primary experimental outcome (e.g., reduction in cocaine self-administration) while producing minimal motor stimulation.
-
Time-Course Evaluation: Analyze the time course of the motor stimulant effects. The peak effects may occur at a different time point than the desired therapeutic effect. Adjusting the timing of behavioral testing relative to drug administration may be beneficial.
-
Co-administration with a Serotonergic Agent:
-
Rationale: Activation of certain serotonin receptors, particularly the 5-HT1A receptor, has been shown to attenuate the locomotor-activating effects of psychostimulants.[10]
-
Suggested Agent: The 5-HT1A receptor agonist 8-OH-DPAT has been demonstrated to dose-dependently inhibit amphetamine- and cocaine-induced hyperlocomotion in rats.[10]
-
Experimental Approach: Conduct a pilot study with a range of 8-OH-DPAT doses (e.g., 0.125-0.5 mg/kg) co-administered with the effective dose of this compound to identify a combination that reduces motor activity without compromising the primary experimental endpoint.
-
-
Co-administration with a GABAergic Agent:
-
Rationale: GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing GABAergic transmission can counteract the excitatory effects of dopamine. GABA-B receptor agonists have been shown to reduce the locomotor stimulant effects of nicotine.[13]
-
Suggested Agent: Baclofen, a GABA-B receptor agonist, can be investigated for its potential to mitigate this compound-induced hyperlocomotion.
-
Experimental Approach: Perform a dose-finding study with baclofen co-administered with this compound to assess the impact on motor activity.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Swiss-Webster Mice
| Dose of this compound (mg/kg, i.p.) | Time Post-Injection (minutes) | Mean Activity (counts/min) |
| Vehicle | 0-30 | ~25 |
| 10 | 60-90 | ~150 |
| 30 | 60-90 | ~363 |
| 100 | 60-90 | ~275 |
Data summarized from a study by Hong et al., which investigated the effects of this compound on locomotor activity in mice.[9]
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Non-Human Primates
Objective: To quantify the motor stimulant effects of this compound in rhesus monkeys.
Materials:
-
This compound (dissolved in sterile saline)
-
Saline solution (vehicle control)
-
Collar-mounted activity monitors
-
Data acquisition system compatible with the activity monitors
-
Animal housing with a controlled light-dark cycle
Procedure:
-
Acclimation and Baseline Recording:
-
House rhesus monkeys individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Fit each monkey with a collar-mounted activity monitor. Allow for an acclimation period of at least 48 hours.
-
Record baseline locomotor activity for a minimum of 4 consecutive days to establish a stable activity pattern.[3][8]
-
-
Drug Administration:
-
Data Collection and Analysis:
-
Continuously record locomotor activity throughout the study.
-
Quantify activity counts in pre-defined time bins (e.g., hourly).
-
Compare activity levels during the drug administration period to the baseline period and to the vehicle control group.
-
Statistical analysis can be performed using a two-way ANOVA to assess the effects of treatment and time of day on locomotor activity.[3]
-
Protocol 2: Open Field Test for Locomotor Activity in Rodents
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in mice or rats.
Materials:
-
This compound (dissolved in sterile saline)
-
Saline solution (vehicle control)
-
Open field arena (e.g., 40 x 40 x 30 cm for mice)
-
Video camera and tracking software
-
Dim, indirect lighting for the testing room
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 30 minutes prior to the start of the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Open Field Test:
-
At a specified time post-injection (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Record the animal's activity using the video camera and tracking software for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
The tracking software will analyze the video to provide data on various locomotor parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotypic movements
-
-
Compare the locomotor activity of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to increased motor output.
Caption: Troubleshooting workflow for mitigating this compound motor effects.
References
- 1. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DARPP-32 and modulation of cAMP signaling: involvement in motor control and levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Aberrant Striatal Dopamine D1 Receptor/cAMP/Protein Kinase A/DARPP32 Signaling in the Paradoxical Calming Effect of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DARPP-32: regulator of the efficacy of dopaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DARPP-32 in the orchestration of responses to positive natural stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the GABAB Receptor Prevents Nicotine-Induced Locomotor Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RTI-336 Solubility and Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the solubility challenges associated with RTI-336, a potent and selective dopamine transporter (DAT) inhibitor. Due to its chemical properties, achieving high-concentration aqueous solutions of this compound can be challenging, potentially leading to precipitation and impacting experimental reproducibility. This guide offers troubleshooting advice and detailed protocols to assist researchers in preparing stable solutions of this compound for their studies.
Frequently Asked Questions (FAQs) - Troubleshooting this compound Solubility
Q1: I am having difficulty dissolving this compound in aqueous buffers like saline. What are the common causes?
A1: this compound, as a phenyltropane derivative, is a lipophilic molecule with inherently low aqueous solubility. Reports in the scientific literature confirm that researchers have encountered "difficulty with solubility" when preparing solutions, especially at higher concentrations in sterile saline[1][2]. The primary reasons for poor solubility include:
-
Molecular Structure: The complex, non-polar structure of this compound contributes to its hydrophobicity.
-
pH of the Solution: this compound is a basic compound. In neutral or alkaline solutions, it will exist predominantly in its free base form, which is less soluble in water.
-
Concentration: As the concentration of this compound in the solution increases, it is more likely to exceed its solubility limit and precipitate.
-
Temperature: The solubility of many compounds is temperature-dependent. Storing solutions at lower temperatures (e.g., 4°C) can decrease solubility and lead to precipitation.
Q2: My this compound solution appears cloudy or has visible precipitate. Can I still use it for my experiments?
A2: It is strongly advised not to use a solution with cloudiness or precipitate. The presence of undissolved material indicates that the actual concentration of this compound in the solution is lower than intended and not homogenous. Using such a solution will lead to inaccurate dosing and unreliable experimental results. The precipitate should be redissolved before use.
Q3: How can I improve the solubility of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble basic compounds like this compound:
-
pH Adjustment: Lowering the pH of the solvent is often the most effective method. As this compound is available as a hydrochloride (HCl) salt, dissolving it in a slightly acidic buffer (e.g., pH 4-6) can significantly improve solubility by ensuring the molecule remains in its more soluble, protonated form.
-
Use of Co-solvents: For in vitro experiments, the addition of a water-miscible organic solvent can increase solubility. Common co-solvents include DMSO, ethanol, and PEG 400. It is crucial to first dissolve the this compound in the organic co-solvent and then slowly add the aqueous buffer while vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid off-target effects in biological assays.
-
Warming and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help to dissolve the compound. However, be cautious with temperature, as excessive heat can degrade the compound. Always check for the reappearance of precipitate after the solution cools to room temperature.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: For a stock solution, it is recommended to use an organic solvent in which this compound is freely soluble, such as Dimethyl Sulfoxide (DMSO). A general procedure is as follows:
-
Weigh the required amount of this compound HCl powder.
-
Add a small volume of 100% DMSO to the powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
Add more DMSO to reach the final desired concentration.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
When preparing working solutions for aqueous-based experiments, dilute the DMSO stock solution into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
This compound Chemical and Physical Data
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole | [3] |
| Molecular Formula | C24H25ClN2O | [3] |
| Molar Mass | 392.93 g/mol (free base) | [3] |
| Form | Typically supplied as a hydrochloride (HCl) salt (C24H25ClN2O · HCl) | [1][4] |
| Molar Mass (HCl salt) | 429.39 g/mol | [5] |
| Primary Mechanism | Dopamine Transporter (DAT) Inhibitor | [6][7][8] |
Experimental Protocol: Systematic Solubilization of this compound
This protocol provides a systematic approach to determine the optimal solvent conditions for this compound in your specific experimental setup.
Objective: To prepare a clear, stable solution of this compound at a target concentration.
Materials:
-
This compound Hydrochloride
-
Deionized water
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS)
-
Citrate buffer (pH 4.0, 5.0, 6.0)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95%)
-
Polyethylene glycol 400 (PEG 400)
-
Vortex mixer
-
Sonicator bath
-
pH meter
Procedure:
-
Initial Solubility Test in Aqueous Buffers: a. Attempt to dissolve a small amount of this compound in deionized water, 0.9% saline, and PBS at your target concentration. b. Vortex for 2 minutes. Observe for dissolution. c. If not fully dissolved, sonicate for 10 minutes. Observe again.
-
pH Adjustment: a. If solubility is poor in neutral buffers, attempt to dissolve this compound in citrate buffers of decreasing pH (start with pH 6.0, then 5.0, then 4.0). b. Follow the same vortexing and sonication steps as above. This will help identify if a lower pH is sufficient to achieve solubilization.
-
Co-solvent Approach (for in vitro studies): a. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). b. To prepare your working solution, slowly add the required volume of the DMSO stock to your pre-warmed aqueous buffer while continuously vortexing. c. Visually inspect for any signs of precipitation. If precipitation occurs, a lower final concentration or a different co-solvent system may be necessary. d. As an alternative, test a binary co-solvent system. First, dissolve this compound in a small amount of DMSO, then add PEG 400, and finally, add the aqueous buffer dropwise while vortexing.
-
Stability Check: a. Once a clear solution is obtained, let it stand at room temperature for at least 2 hours and then at 4°C overnight. b. Visually inspect for any signs of precipitation or cloudiness. A stable solution should remain clear under these conditions.
Visualizations
Below are diagrams illustrating key workflows and pathways related to working with this compound.
Caption: Systematic workflow for achieving a stable solution of this compound.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: Signaling pathway showing this compound inhibition of DAT.
References
- 1. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [medbox.iiab.me]
Long-term stability and storage of Rti-336 solutions
This technical support center provides guidance on the long-term stability and storage of RTI-336 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder should be stored in a tightly sealed container in a dry and dark place. For long-term storage, the following temperatures are recommended:
| Storage Temperature | Duration |
| -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] |
Q2: How should I prepare and store stock solutions of this compound?
A2: Information regarding the long-term stability of this compound in solution is not extensively reported.[1] However, based on available data and general laboratory practice, the following guidelines are provided. It is recommended to prepare fresh solutions for each experiment whenever possible. If stock solutions must be prepared and stored, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q3: What solvents can be used to dissolve this compound?
A3: this compound has been dissolved in various solvents for research purposes. The choice of solvent will depend on the experimental design. Some documented solvents include:
-
Ethanol: this compound HCl has been dissolved in 100% ethanol, followed by sonication and dilution with sterile water.[2]
-
Saline: this compound has also been dissolved in sterile 0.9% saline.[3]
It is crucial to determine the solubility of this compound in your chosen solvent system and to consider the compatibility of the solvent with your experimental model.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. As a phenyltropane derivative, potential degradation could occur via hydrolysis of the ester linkage, though this compound's isoxazole and tropane rings are generally stable. Researchers should be mindful of potential oxidation or photodegradation, especially if solutions are exposed to light or reactive agents.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated after storage.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex or sonicate to see if the precipitate redissolves.
-
If the precipitate remains, consider preparing a more dilute stock solution.
-
Filter the solution through a sterile 0.22 µm filter to remove any undissolved particles before use, and re-quantify the concentration if possible.
-
Issue 2: I am observing inconsistent results between experiments using the same stock solution.
-
Possible Cause: The this compound in your solution may be degrading over time, or you may be introducing variability through repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare fresh solutions for each experiment to ensure consistency.
-
If using a stored stock, ensure it has been aliquoted to minimize freeze-thaw cycles.[1]
-
Perform a stability test on your stock solution to determine the extent of degradation over your experimental timeframe.
-
Issue 3: I am unsure if my this compound solution is still potent.
-
Possible Cause: Long-term storage or improper handling may have led to a decrease in the effective concentration of the compound.
-
Troubleshooting Steps:
-
Whenever possible, use a fresh batch of this compound powder to prepare a new solution for comparison.
-
If you have access to analytical instrumentation, such as HPLC, you can assess the purity and concentration of your solution.
-
Perform a functional assay with a known positive control to verify the biological activity of your solution.
-
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound Solutions
This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the solution into multiple small, tightly sealed vials to be used for analysis at different time points.
-
-
Storage:
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60).
-
-
Analysis:
-
At each time point, remove one aliquot from storage and allow it to equilibrate to room temperature.
-
Analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
A common threshold for stability is retaining at least 90% of the initial concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Simplified signaling pathway showing this compound inhibition of the dopamine transporter (DAT).
References
- 1. abmole.com [abmole.com]
- 2. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RTI-336 Dose-Response Interpretation
Welcome to the technical support center for RTI-336. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental data and troubleshooting common issues encountered when working with this potent and selective dopamine reuptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor.[1] It binds with high affinity to the dopamine transporter (DAT), blocking the reabsorption of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of dopamine. This action is the basis for its stimulant effects and its potential as a pharmacotherapy for cocaine addiction.[1][2]
Q2: We are observing a biphasic or U-shaped dose-response curve in our behavioral assay with this compound. Is this expected?
While a classic sigmoidal dose-response curve is expected for in vitro DAT binding or uptake inhibition assays, observing a biphasic (or hormetic) dose-response in behavioral or complex physiological assays is not uncommon for compounds acting on the dopaminergic system.[3] This means that as the dose of this compound increases, the observed effect may first increase and then decrease at higher concentrations.
Q3: What could cause a biphasic dose-response curve with this compound?
A biphasic response with a dopamine transporter inhibitor like this compound can be attributed to several factors:
-
Receptor Desensitization: At high concentrations, prolonged and excessive stimulation of dopamine receptors due to blocked reuptake can lead to their desensitization or downregulation, resulting in a diminished physiological or behavioral response.
-
Activation of Autoreceptors: High synaptic dopamine levels can activate presynaptic D2 dopamine autoreceptors, which provide negative feedback to inhibit further dopamine synthesis and release. This can counteract the effect of DAT inhibition at high doses.
-
Off-Target Effects: Although this compound is highly selective for DAT, extremely high concentrations might lead to interactions with other receptors or transporters, causing confounding effects that alter the dose-response relationship.
-
Behavioral Competition: In behavioral studies, very high doses of this compound may induce competing behaviors (e.g., stereotypy, sedation) that interfere with the primary measured outcome (e.g., locomotor activity, self-administration), leading to a downturn in the dose-response curve.
Troubleshooting Guide
Issue: My dose-response curve for this compound is not sigmoidal and shows a descending limb at higher concentrations.
This guide will help you troubleshoot and interpret an unexpected biphasic dose-response curve in your experiments with this compound.
Step 1: Verify Experimental Parameters
-
Compound Integrity: Confirm the purity and stability of your this compound stock. Degradation could lead to inconsistent results.
-
Concentration/Dose Verification: Double-check all calculations for your serial dilutions and administered doses. Errors in this step are a common source of unexpected curve shapes.
-
Assay Conditions: Review your experimental protocol for consistency. For in vitro assays, check buffer pH, temperature, and incubation times. For in vivo studies, ensure consistent administration routes and timing.
Step 2: Analyze the Ascending Limb of the Curve
-
Does the initial, rising portion of your curve align with expected potency (EC₅₀ or ED₅₀) from published literature? this compound is a potent DAT inhibitor, and its effects are typically observed in the nanomolar range in vitro and at sub-milligram per kilogram doses in vivo.[4]
Step 3: Investigate the Descending Limb
-
Consider the Biological System: Are you using an in vitro or in vivo model?
-
In Vitro (e.g., cell-based dopamine uptake assay): A descending limb is less common but could suggest cytotoxicity at high concentrations. Perform a cell viability assay (e.g., MTT or LDH) with the same concentrations of this compound.
-
In Vivo (e.g., locomotor activity): A biphasic response is more likely. Consider the possibility of competing behaviors at high doses. For example, high levels of motor stimulation can transition into repetitive, stereotyped behaviors which may register as a decrease in general locomotor activity depending on the measurement system.
-
Step 4: Formulate a Hypothesis
Based on your analysis, consider the potential mechanisms. Are you likely observing receptor desensitization, autoreceptor activation, or behavioral artifacts?
Step 5: Design Follow-Up Experiments
-
To test for autoreceptor involvement: Co-administer a D2 antagonist with high doses of this compound. If the descending limb is attenuated, it suggests D2 autoreceptor activation was responsible for the decreased response.
-
To investigate behavioral mechanisms: Use a more detailed behavioral scoring system to quantify stereotypy or other competing behaviors at high doses.
-
Expand the dose range: If possible, include even higher doses to see if the response continues to decrease or plateaus.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Transporter | Radioligand | Kᵢ (nM) |
| DAT | [³H]WIN 35,428 | 0.8 |
| SERT | [³H]Paroxetine | 2420 |
| NET | [³H]Nisoxetine | 504 |
Data compiled from publicly available pharmacological studies. Kᵢ represents the inhibition constant, with lower values indicating higher binding affinity.
Table 2: Behavioral Effects of this compound in Non-Human Primates
| Behavioral Assay | Species | Dose Range (mg/kg, i.v.) | Observation |
| Psychomotor Stimulation | Squirrel Monkey | 0.3 - 1.7 | Dose-dependent increase in locomotor activity.[5] |
| Self-Administration | Rhesus Monkey | 0.003 - 0.1 | Functions as a reinforcer, but weaker than cocaine.[4] |
| Cocaine Self-Administration | Rhesus Monkey | N/A | Dose-dependently reduces cocaine self-administration.[1] |
Experimental Protocols
Protocol: In Vitro [³H]Dopamine Uptake Assay in HEK293 cells expressing human DAT (hDAT)
This protocol outlines a standard procedure to measure the potency of this compound in inhibiting dopamine uptake.
1. Materials and Reagents:
-
HEK293 cells stably transfected with hDAT
-
Culture medium (e.g., DMEM with 10% FBS, G418)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]Dopamine
-
Desipramine and Paroxetine (to block norepinephrine and serotonin transporters, if necessary)
-
This compound stock solution (in DMSO)
-
Non-specific uptake control: Benztropine or Nomifensine
-
Scintillation cocktail and microplate scintillation counter
2. Cell Plating:
-
Plate hDAT-HEK293 cells onto poly-D-lysine coated 96-well plates at a density that yields a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO₂ for 24-48 hours.
3. Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 200 µL of pre-warmed KRH buffer.
-
Prepare serial dilutions of this compound in KRH buffer. Also prepare solutions for total uptake (buffer with vehicle) and non-specific uptake (e.g., 10 µM Benztropine).
-
Add 50 µL of the this compound dilutions, vehicle, or non-specific uptake inhibitor to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the [³H]Dopamine solution in KRH buffer to a final concentration of ~10-20 nM.
-
Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to all wells.
-
Incubate for 10 minutes at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 50 µL of 1% SDS to each well and shaking for 5 minutes.
-
Add 150 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
4. Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of Benztropine) from the total uptake (counts with vehicle).
-
Express the data for each this compound concentration as a percentage of the specific uptake of the control.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for a biphasic response to this compound.
Caption: Experimental workflow for an in vitro dopamine uptake assay.
Caption: Logic diagram for troubleshooting a biphasic dose-response curve.
References
- 1. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Technical Support Center: Investigating Chronic Rti-336 Treatment In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential adverse effects of chronic Rti-336 treatment in vivo. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported adverse effects of chronic this compound treatment in non-human primate models?
A1: Based on in vivo studies in rhesus monkeys, the primary adverse effects of chronic this compound treatment are related to motor activity and sleep patterns.[1] Specifically, chronic administration has been shown to cause a significant increase in locomotor activity, particularly during the evening period.[1] It also leads to disruptions in sleep, including increased time to fall asleep (sleep latency), a higher number of awakenings (sleep fragmentation), and reduced overall sleep quality (sleep efficiency).[1] However, studies have also reported that chronic this compound treatment is generally well-tolerated, with no significant adverse effects on hormone levels, such as prolactin and cortisol, and no major health concerns arising during the treatment period.
Q2: What is the abuse liability of this compound compared to cocaine?
A2: this compound, a dopamine reuptake inhibitor, was developed as a potential pharmacotherapy for cocaine addiction.[2] While it shares a similar mechanism of action with cocaine, animal studies suggest that this compound has a lower abuse potential. In non-human primates, this compound has been shown to have lower reinforcing strength compared to cocaine.[3] It produces milder stimulant effects with a slower onset and longer duration of action, which are characteristics associated with lower abuse liability.
Q3: What are the expected pharmacokinetic properties of this compound in vivo?
A3: this compound exhibits a slow onset of action and a long duration of action. Preclinical studies have informed its potential as a long-acting medication for cocaine dependence.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data
Potential Cause: Environmental factors or procedural inconsistencies can significantly impact locomotor activity measurements in non-human primates.
Troubleshooting Steps:
-
Habituation: Ensure a sufficient habituation period for the animals to the testing environment and any monitoring devices (e.g., collars, cage attachments) before data collection begins. A common practice is to attach the mounting platforms for activity units to the home cage at least one week prior to the start of the experiment.[4]
-
Consistent Environment: Maintain a stable and consistent environment throughout the study. This includes light-dark cycles, temperature, humidity, and noise levels.[4] Avoid conducting experiments under direct or harsh lighting.
-
Standardized Procedures: Implement standardized procedures for drug administration, animal handling, and data collection to minimize inter-subject and inter-day variability.
-
Control for Individual Differences: Be aware that there can be large individual differences in the daily pattern and level of physical activity in non-human primates.[5] Account for this in your experimental design and statistical analysis.
-
Data Normalization: Normalize activity data to a pre-treatment baseline for each animal to account for individual differences in baseline activity levels.
Issue 2: Inaccurate Sleep-Wake Scoring from Actigraphy Data
Potential Cause: Improper placement of the actigraphy device, or limitations of the technology in detecting subtle movements can lead to inaccurate sleep-wake scoring.
Troubleshooting Steps:
-
Device Placement: Ensure the collar-mounted actigraphy monitor is snug but not too tight. The device should be positioned to primarily capture whole-body movements, as this has been shown to correlate well with overall activity.[5]
-
Validation with Videography: If feasible, validate actigraphy data with simultaneous video recordings, especially during the initial phases of the study. This can help in refining the algorithm for sleep-wake scoring and understanding the specific behaviors associated with different activity counts.[6][7]
-
Algorithm Selection: Use appropriate algorithms for analyzing primate sleep data. Be aware that actigraphy can sometimes underestimate wakefulness and overestimate sleep compared to videography, particularly for subtle movements.[7]
-
Data Cleaning: Carefully inspect the data for artifacts. For instance, periods of intense grooming or other non-locomotor activities might be misclassified as wakefulness.
-
Epoch Length: Select an appropriate epoch length for data analysis. Shorter epochs (e.g., 30 seconds) may be more sensitive for detecting brief awakenings.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of chronic this compound treatment (1.0 mg/kg/day, i.m. for 21 days) in rhesus monkeys.[1]
Table 1: Effects of Chronic this compound Treatment on Locomotor Activity
| Time Point | Saline (% Baseline) | This compound (% Baseline) |
| 4 pm | ~100% | Significantly Increased (p<0.05) |
| 5 pm | ~100% | Significantly Increased (p<0.001) |
| 6 pm | ~100% | Significantly Increased (p<0.001) |
Data represents the mean percentage of baseline activity.[1]
Table 2: Effects of Chronic this compound Treatment on Sleep Parameters
| Parameter | Saline (Mean ± SEM) | This compound (Mean ± SEM) | p-value |
| Sleep Efficiency (%) | 77.7 ± 1.5 | 65.7 ± 4.2 | < 0.01 |
| Sleep Latency (min) | 14.1 ± 1.4 | 48.2 ± 19.6 | < 0.001 |
| Sleep Fragmentation Index | 33.8 ± 1.8 | 48.0 ± 4.2 | < 0.01 |
Data represents the mean ± standard error of the mean over the 3-week treatment period.[1]
Experimental Protocols
Protocol 1: Chronic this compound Administration and Locomotor Activity Monitoring
Objective: To assess the effect of chronic this compound administration on locomotor activity in rhesus monkeys.
Methodology:
-
Animal Housing: House rhesus monkeys individually in stainless steel primate cages in a climate-controlled vivarium with a 12:12 hour light-dark cycle.[4]
-
Habituation: At least one week before the experiment, attach the mounting platforms for the activity monitors to the top of each home cage to allow the animals to habituate.[4]
-
Baseline Data Collection: For 4-7 consecutive days prior to treatment, record baseline locomotor activity using a motion detection device attached to the cage.[1][4]
-
Drug Preparation and Administration: Prepare this compound solution at the desired concentration (e.g., 5 mg/mL in sterile water with sonication).[1] Administer this compound (e.g., 1.0 mg/kg) or saline vehicle intramuscularly (i.m.) once daily at the same time each day for the duration of the study (e.g., 21 days).[1]
-
Data Collection: Continue to monitor locomotor activity continuously throughout the treatment period.
-
Data Analysis:
-
Extract activity counts and sum them into hourly bins.
-
Normalize the activity data for each animal to its pre-treatment baseline.
-
Analyze the data using appropriate statistical methods (e.g., two-way repeated-measures ANOVA) to compare the effects of this compound and saline over time.[1]
-
Protocol 2: Sleep Pattern Assessment using Actigraphy
Objective: To evaluate the impact of chronic this compound treatment on sleep patterns in rhesus monkeys.
Methodology:
-
Device Preparation and Attachment: Use a collar-mounted actigraphy monitor (e.g., Actiwatch). Ensure the device is properly initialized and securely attached to the monkey's collar.
-
Baseline Recording: Record baseline sleep data for at least 4 consecutive nights before the start of the treatment.[1]
-
Chronic Drug Administration: Administer this compound or saline as described in Protocol 1.
-
Continuous Data Recording: Record activity data continuously throughout the 21-day treatment period.
-
Data Analysis:
-
Download the actigraphy data using the manufacturer's software.
-
Define the sleep period based on the light-dark cycle and observational data if available.
-
Analyze the data to determine key sleep parameters:
-
Sleep Efficiency: (Total Sleep Time / Time in Bed) x 100
-
Sleep Latency: Time from "lights out" to the first epoch of sustained sleep.
-
Sleep Fragmentation Index: A measure of the number of awakenings during the sleep period.
-
-
Compare the sleep parameters between the this compound and saline groups using appropriate statistical tests (e.g., t-test or ANOVA).[1]
-
Visualizations
Caption: Workflow for assessing chronic this compound effects on locomotor activity.
Caption: Workflow for analyzing the effects of chronic this compound on sleep patterns.
References
- 1. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sleep Architecture in Unrestrained Rhesus Monkeys (Macaca mulatta) Synchronized to 24-Hour Light-Dark Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Search [nlsp.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential use of actigraphy to measure sleep in monkeys: comparison with behavioral analysis from videography - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing stress in animals during repeated Rti-336 injections
Technical Support Center: Rti-336 Administration
Welcome, researchers and scientists. This guide provides essential information for minimizing stress in laboratory animals during repeated injections of this compound. Adhering to these best practices is crucial for ensuring animal welfare and the validity of your experimental data.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing stress during its administration important?
A1: this compound, or 3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane, is a potent and selective dopamine transporter (DAT) inhibitor.[3] It is used in preclinical research to study the role of dopamine in various neurological and psychiatric conditions.[3] Stress can significantly alter an animal's physiological and behavioral responses, potentially confounding experimental results.[4] Minimizing stress is therefore critical for both ethical considerations and data integrity.[2]
Q2: What are the immediate signs of stress I should watch for during and after an injection?
A2: Acute stress indicators in rodents include:
-
Vocalizations: Squeaking or audible calls during handling and injection.[5]
-
Struggling and Resistance: Actively trying to escape restraint.[4]
-
Physiological Changes: Increased heart rate, respiration, and defecation or urination.[4]
-
Behavioral Changes: Freezing, excessive grooming, or changes in facial expression (e.g., ear and eye scores on the mouse grimace scale).[6]
Q3: How can I habituate animals to the injection procedure to reduce anticipatory stress?
A3: Habituation is key to reducing stress from repeated procedures.[7]
-
Handling: Gently handle the animals daily for several days before starting injections. This helps them acclimate to human contact in a non-threatening context.[8]
-
Sham Injections: Simulate the entire injection procedure without actually administering the substance. This can include picking up the animal, placing it in the restraint, and touching the injection site with a capped needle.[6]
-
Positive Reinforcement: Techniques like "tickling" (playful handling that mimics rat social play) before and after the procedure can mitigate the aversiveness of injections.[5][7]
Q4: What is the recommended acclimation period for animals before starting a study with this compound?
A4: A proper acclimation period is crucial for animals to recover from the stress of transportation and adapt to the new environment.[9][10]
-
Rodents: A minimum of 3 days (72 hours) is recommended before starting survival procedures.[10][11][12] For more sensitive studies, such as behavioral testing, a 7-day period is advised.[11]
-
Other Species: Larger animals may require longer acclimation periods, typically a minimum of 7 days.[10][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral data | Animal stress is a known confounding factor.[6] | Implement comprehensive stress-reduction techniques, including habituation, gentle handling, and environmental enrichment. Ensure all personnel use consistent, refined procedures. |
| Animals show increasing resistance to handling over time | Negative association with the injection procedure (sensitization).[4] | Pair the injection procedure with positive reinforcement, such as a food treat or playful handling, both before and after the injection.[5][7] Re-evaluate and refine handling and restraint techniques. |
| Physical complications at the injection site (e.g., irritation, inflammation) | Improper injection technique, incorrect needle gauge, or irritating properties of the vehicle solution.[13] | Ensure proper training on injection techniques. Use the smallest practical needle gauge.[14] If the vehicle is irritating, consider alternative formulations or routes of administration after consulting with a veterinarian. Administering smaller volumes over multiple sites can also help.[13] |
| Unexpected changes in sleep patterns or locomotor activity | This compound has long-acting behavioral-stimulant effects that can increase locomotor activity and decrease sleep efficiency.[15] | Be aware of these intrinsic effects when designing experiments and interpreting data. Schedule behavioral testing and observations accordingly. Consider the timing of injections relative to the animal's light/dark cycle. |
Experimental Protocols
Protocol 1: Habituation to Handling and Injection
-
Objective: To acclimate animals to the procedures associated with injection to minimize acute stress responses.
-
Procedure:
-
For 5-7 days prior to the first injection, handle each animal for 2-3 minutes daily. Use a gentle and consistent method, such as tunnel handling for mice, to minimize aversion.[6]
-
For the last 3 days of the handling period, introduce a "sham" injection.
-
Restrain the animal using the appropriate technique (see Q&A on restraint).
-
Gently touch the intended injection site (e.g., the lower abdominal quadrant for an IP injection) with a sterile, capped needle.
-
Release the animal back into its home cage.
-
Consider offering a small food reward or positive handling (like tickling for rats) immediately after the sham procedure.[5]
-
Protocol 2: Measurement of Stress Corticosterone Levels
-
Objective: To quantitatively assess the level of physiological stress by measuring the primary stress hormone in rodents.[16][17]
-
Procedure:
-
Sample Collection: Collect blood samples at baseline (before any procedures) and at specific time points following an injection. The timing is critical, as corticosterone levels peak in response to acute stress.
-
Analysis: Plasma or serum corticosterone levels can be measured using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kits.[16][17]
-
Considerations: The choice of assay can impact results; it is important to select a kit validated for the species and physiological range being studied.[16] Be aware that factors like the time of day (due to circadian rhythms), sex, and mouse strain can significantly affect baseline corticosterone levels.[18]
-
Data Summary: Impact of Refinements on Stress Markers
The following table summarizes representative data on how refined techniques can impact common stress markers in rodents.
| Refinement Technique | Stress Marker | Effect | Species |
| Environmental Enrichment | Blood Corticosterone | Lower concentration | Mice |
| Body Weight | Higher body weight | Mice | |
| Playful Handling ("Tickling") | Audible Vocalizations | Decreased rate during injection | Rats |
| Procedure Duration | Decreased | Rats | |
| Non-Restrained Injection | Fecal Corticosterone Metabolites | Lower levels | Rats |
| Aversive Behaviors (struggling, vocalization) | Reduced frequency | Rats |
This table is a synthesis of findings from multiple studies demonstrating the positive impact of refining experimental procedures on animal welfare.[4][7][19]
Visualizations
Experimental Workflow: Minimizing Injection Stress
Caption: Workflow for reducing animal stress during repeated injections.
Signaling Pathway: Stress and Dopamine Interaction
Caption: Interaction of the HPA stress axis and this compound's effect on dopamine.
References
- 1. VIN Login [id.vin.com]
- 2. Effects of Environmental Enrichment on Stress and Welfare in Laboratory Animals | Animal Health Journal [carijournals.org]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decreased levels of discomfort in repeatedly handled mice during experimental procedures, assessed by facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Social Buffering Effect of Playful Handling on Responses to Repeated Intraperitoneal Injections in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uvas.edu.pk [uvas.edu.pk]
- 9. rci.ucmerced.edu [rci.ucmerced.edu]
- 10. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 11. research.uga.edu [research.uga.edu]
- 12. acuc.berkeley.edu [acuc.berkeley.edu]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.uky.edu [research.uky.edu]
- 15. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nhsjs.com [nhsjs.com]
- 18. Measuring endogenous corticosterone in laboratory mice - a mapping review, meta-analysis, and open source database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. faunalytics.org [faunalytics.org]
Addressing variability in Rti-336 self-administration data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rti-336 in self-administration paradigms. Variability in self-administration data is a common challenge, and this resource aims to provide solutions to mitigate these issues and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in self-administration studies?
This compound is a potent and selective dopamine reuptake inhibitor.[1][2] It is a phenyltropane derivative that exhibits a high affinity for the dopamine transporter (DAT), approximately 20 times that of cocaine.[1] Its use in self-administration studies is primarily to investigate its reinforcing properties and its potential as a pharmacotherapy for cocaine addiction.[1][3][4] this compound has a slower onset and longer duration of action compared to cocaine, which may contribute to a lower abuse liability.[1][5][6]
Q2: What are the expected patterns of this compound self-administration in animal models?
This compound has been shown to function as a reinforcer in nonhuman primates, meaning animals will learn to perform a task to receive the drug.[5][7][8] However, it is considered to have a lower reinforcing strength compared to cocaine, which may result in fewer injections being self-administered.[5][7][8] In some studies, this compound has shown a trend towards reinforcing effects rather than robust, consistent self-administration.[9][10] The pattern of responding can also be strain-dependent in rats. For example, this compound increased cocaine self-administration in F344 rats but decreased it in Lewis rats.[11]
Q3: What are the key pharmacokinetic properties of this compound that might influence self-administration behavior?
Following oral administration in humans, this compound is readily absorbed, with peak plasma concentrations occurring at approximately 4 hours.[12] It has a plasma half-life of about 17-18 hours, indicating linear elimination kinetics.[12] The slower onset of action of this compound compared to cocaine is a critical factor that may influence its reinforcing effects and abuse potential.[1][3][9]
Troubleshooting Guide
Issue 1: High inter-individual variability in this compound self-administration.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Genetic Predisposition | Be aware that the genetic background of the animal model can significantly impact drug consumption.[13][14][15][16] Consider using genetically characterized strains or outbred stocks with larger sample sizes to account for this variability. Strain differences in dopamine transporter levels, a key target of this compound, can influence behavioral responses.[11] |
| Stress Levels | Stress is a known factor that can alter drug self-administration.[13][17] Ensure consistent and minimal handling of animals. Acclimate animals thoroughly to the experimental environment and procedures before starting the self-administration sessions. Monitor for signs of stress and consider environmental enrichment to mitigate its effects. |
| Environmental Conditions | The housing environment can profoundly affect addiction-like behaviors.[18][19][20][21][22] Standardize housing conditions across all experimental groups. Consider the use of environmental enrichment, as it has been shown to attenuate addiction-related behaviors for other drugs of abuse.[18][20] |
| Catheter Patency & Placement | Faulty catheter placement or blockage can lead to inconsistent drug delivery and, consequently, variable responding.[23][24][25] Implement rigorous surgical and post-operative care protocols. Regularly check catheter patency throughout the experiment.[23][26] |
Issue 2: Low or inconsistent rates of this compound self-administration.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Lower Reinforcing Strength of this compound | Acknowledge that this compound has a lower reinforcing strength than cocaine.[5][7][8] Consider adjusting the dose of this compound. A dose-response curve should be established to identify the optimal dose for maintaining stable self-administration. |
| Schedule of Reinforcement | The schedule of reinforcement can influence response rates.[27] For a drug with lower reinforcing efficacy, a less demanding schedule (e.g., a fixed-ratio 1 or 2) may be more appropriate for initial acquisition. |
| Acquisition Phase | The time it takes for an animal to acquire self-administration can vary.[28] Ensure a sufficient acquisition period. Consider using a training phase with a more reinforcing substance (e.g., sucrose) before introducing this compound to establish the operant response. |
| Route of Administration | The intravenous route provides the most rapid drug delivery and is standard for self-administration studies.[27] Ensure proper intravenous catheterization techniques are used for consistent and rapid drug delivery to the brain. |
Experimental Protocols
Intravenous Catheterization Surgery (Rat Model)
This protocol is a summary of established methods for jugular vein catheterization in rats for intravenous self-administration studies.[23][24][29]
1. Pre-operative Preparations:
-
Anesthesia: Anesthetize the rat using isoflurane.
-
Analgesia: Administer pre-operative analgesics (e.g., flunixin) and antibiotics (e.g., cefazolin) as per approved institutional protocols.
-
Surgical Site Preparation: Shave the area on the back between the scapulae and on the ventral side of the neck. Disinfect the surgical areas with betadine and alcohol.
2. Catheter Implantation:
-
Make a small incision on the back and another over the jugular vein.
-
Tunnel the catheter subcutaneously from the back incision to the neck incision.
-
Carefully isolate the jugular vein and make a small incision.
-
Insert the catheter into the vein, advancing it until the tip is near the right atrium.
-
Secure the catheter in place with surgical sutures.
3. Post-operative Care:
-
Close the incisions with sutures or staples.
-
Flush the catheter with heparinized saline to maintain patency.
-
Administer post-operative analgesics and antibiotics as required.
-
Allow the animal to recover for at least 5-7 days before starting self-administration experiments.
-
Monitor the animal's weight and overall health daily.
4. Catheter Maintenance:
-
Flush the catheter daily with heparinized saline to prevent clotting.[23]
-
Regularly check for catheter patency by administering a short-acting anesthetic like brevital and observing for a rapid loss of muscle tone.[26]
Visualizations
Caption: General Experimental Workflow for this compound Self-Administration.
Caption: Troubleshooting Logic for High Variability.
Caption: Simplified Signaling Pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene - environment interactions determine the individual variability in cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic pathways regulating the longitudinal acquisition of cocaine self-administration in a panel of inbred and recombinant inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Environmental, genetic and epigenetic contributions to cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Exposure to environmental enrichment attenuates addiction-like behavior and alters molecular effects of heroin self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of environmental enrichment on escalation of cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Environmental Enrichment Protects Against the Acquisition of Cocaine Self-Administration in Adult Male Rats, but Does Not Eliminate Avoidance of a Drug-Associated Saccharin Cue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Environmental Enrichment on d-Amphetamine Self-Administration Following Nicotine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Environmental enrichment and drug value: a behavioral economic analysis in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Jugular Vein Catheter Design and Cocaine Self-Administration Using Mice: A Comprehensive Method [frontiersin.org]
- 25. instechlabs.com [instechlabs.com]
- 26. False positive in the IV drug self-administration test in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 28. experts.umn.edu [experts.umn.edu]
- 29. Intravenous Jugular Catheterization for Rats [protocols.io]
Technical Support Center: Overcoming RTI-336 Delivery Issues in Behavioral Paradigms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RTI-336 in behavioral paradigms. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor (DRI).[1][2] Its primary mechanism of action is to bind to the dopamine transporter (DAT) and block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling.[3][4] Due to its slow onset and long duration of action compared to cocaine, it has been investigated as a potential pharmacotherapy for cocaine and methamphetamine dependence.[2][5][6]
Q2: What are the common administration routes for this compound in animal studies?
This compound has been administered via several routes in preclinical studies, including:
-
Intramuscular (i.m.) injection: Used in non-human primate studies.[7]
-
Intravenous (i.v.) injection: Utilized in studies with non-human primates and rodents, particularly for self-administration paradigms.[8]
-
Oral (p.o.) administration: Investigated in human clinical trials.[9]
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents.
Q3: What are the known behavioral effects of this compound in animal models?
This compound produces mild psychomotor stimulant effects and can increase locomotor activity.[7][10][11] It has been shown to substitute for cocaine in self-administration studies and can reduce cocaine intake in both rats and non-human primates.[2][11] Chronic administration in rhesus monkeys has been observed to decrease sleep efficiency and increase the time it takes to fall asleep.[7]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during preparation or administration.
-
Potential Cause: this compound hydrochloride is poorly soluble in aqueous solutions like saline.
-
Troubleshooting Steps:
-
Use a co-solvent: A proven method for dissolving this compound is to first dissolve it in 100% ethanol (to a volume of 5% of the total desired volume).[5]
-
Sonication: After adding the ethanol, sonicate the solution for 20-30 minutes to ensure complete dissolution.[5]
-
Dilution: Gradually add sterile water or saline to the desired final concentration while mixing.[5]
-
pH adjustment: For some poorly soluble compounds, adjusting the pH of the vehicle can improve solubility. However, ensure the final pH is physiologically compatible with the administration route.
-
Alternative Vehicles: If precipitation persists, consider alternative vehicles such as a mixture of DMSO, PEG, and water, but be mindful of potential vehicle-induced behavioral effects.[12] Always include a vehicle-only control group in your experimental design.
-
Issue 2: High variability in behavioral data between subjects.
-
Potential Cause: Inconsistent drug administration or animal stress.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained and consistent in their administration technique (e.g., injection speed, location). For i.v. infusions, ensure catheter patency.
-
Acclimatization: Properly acclimate animals to handling, injection procedures, and the experimental apparatus to reduce stress-induced variability.[7]
-
Homogeneous Solution: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing.
-
Issue 3: Observed adverse effects or behavioral changes unrelated to the primary experimental measures.
-
Potential Cause: The vehicle, particularly if using co-solvents like ethanol or DMSO, may have its own behavioral effects.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to isolate the effects of this compound from those of the vehicle.[13]
-
Minimize Co-solvent Concentration: Use the lowest possible concentration of the co-solvent required to keep this compound in solution.
-
Alternative Vehicles: If vehicle effects are significant, explore alternative, more inert vehicles.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Route | Dose | Value | Reference |
| Cmax | Human | Oral | 20 mg | 28.3 ng/mL | [9] |
| Tmax | Human | Oral | 1-20 mg | ~4 hours | [9] |
| Half-life (t1/2) | Human | Oral | 6-20 mg | ~17-18 hours | [9] |
Table 2: Behavioral and Pharmacodynamic Data for this compound
| Parameter | Species | Assay | Dose | Effect | Reference |
| DAT Occupancy | Rhesus Monkey | PET | 1.0 mg/kg (i.m.) | ~90% | [7][14] |
| Locomotor Activity | Rhesus Monkey | Activity Monitor | 1.0 mg/kg/day (i.m.) | Significant increase in evening activity | [7] |
| Sleep Efficiency | Rhesus Monkey | Activity Monitor | 1.0 mg/kg/day (i.m.) | Significant decrease | [7] |
| Cocaine Self-Administration | Rhesus Monkey | Self-Administration | - | Dose-dependent reduction | [2][7] |
| LD50 | Rat | Oral | - | 180 mg/kg | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intramuscular Injection in Non-Human Primates
-
Materials:
-
This compound HCl
-
100% Ethanol
-
Sterile water
-
Sonicator
-
Sterile vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound HCl.
-
Dissolve the this compound HCl in 100% ethanol, where the volume of ethanol is 5% of the final desired volume.
-
Sonicate the mixture for 20-30 minutes until the powder is fully dissolved.
-
Slowly add sterile water to reach the final desired concentration (e.g., 5 mg/mL) while continuously mixing.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the solution via intramuscular injection into a suitable muscle mass (e.g., femoral or brachial muscle).[15]
-
Protocol 2: Intravenous Self-Administration of this compound in Rats (General Protocol)
-
Materials:
-
This compound solution (prepared as described above and sterile filtered)
-
Surgically implanted intravenous catheter (e.g., jugular vein)
-
Operant conditioning chamber equipped with levers, stimulus lights, and an infusion pump
-
Swivel and tether system
-
-
Procedure:
-
Habituation: Acclimate the rats to the operant chambers and tethering system for several sessions.[16]
-
Training: Train rats to press a lever for cocaine infusions (e.g., 0.75 mg/kg/infusion) on a fixed-ratio (FR) schedule, starting with FR1 and progressing to FR5.[17] Each infusion is paired with a discrete cue (e.g., light and tone).
-
Substitution: Once stable responding for cocaine is established, substitute saline for cocaine to confirm that the behavior is maintained by the drug.
-
This compound Self-Administration: Replace saline with different doses of this compound to determine if it maintains self-administration behavior.
-
Catheter Maintenance: Flush catheters daily with a heparinized saline solution to maintain patency.[17]
-
Visualizations
Caption: Experimental workflow for this compound preparation and administration.
Caption: Signaling pathway of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges with Assessing and Treating Pain in Research Primates: A Focused Survey and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 7. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 9. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Binge ethanol consumption-associated behavioral impairments in male mice using a gelatin-based drinking-in-the dark model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Therapy in Myology: Dynamics of Muscle Precursor Cell Death after Intramuscular Administration in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased responsiveness to punishment of cocaine self-administration after experience with high punishment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting RTI-336 Protocols for Different Rodent Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing RTI-336 in rodent models. Given the known variability in neurobiology and drug response across different rodent strains, this guide emphasizes the importance of protocol adjustments to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine reuptake inhibitor (DRI).[1][2][3] It is a phenyltropane derivative that binds to the dopamine transporter (DAT) with an affinity approximately 20 times greater than that of cocaine.[1] By blocking the DAT, this compound increases the extracellular concentration of dopamine in the synapse, leading to enhanced dopaminergic signaling. Its slow onset and long duration of action make it a candidate for research into pharmacotherapies for cocaine addiction.[1][2][3][4]
Q2: Why is it necessary to adjust this compound protocols for different rodent strains?
A2: Different rodent strains exhibit significant genetic variability that can influence their neurochemistry, physiology, and behavioral responses to psychoactive compounds. For drugs like this compound that target the dopaminergic system, strain differences in the density and function of dopamine transporters (DAT), dopamine receptors, and metabolic enzymes can lead to markedly different outcomes.[5] For instance, studies have shown that Lewis and Fischer 344 (F344) rats, which have different baseline levels of D2 receptors and DAT in the nucleus accumbens, respond differently to this compound.[5] Similarly, mouse strains like C57BL/6 and BALB/c are known to have distinct behavioral profiles and responses to psychostimulants.[6][7][8] Therefore, a single protocol is unlikely to be optimal across all strains.
Q3: What are the primary experimental readouts that can be affected by strain differences when using this compound?
A3: Strain differences can impact a wide range of behavioral and physiological measures, including:
-
Locomotor Activity: The dose-response relationship for this compound-induced hyperlocomotion can vary significantly. Some strains may exhibit a robust increase in activity at a given dose, while others may show a more blunted response or even hypoactivity.[5][9]
-
Drug Self-Administration: The reinforcing properties of this compound can differ between strains. This can affect acquisition rates, breaking points in progressive ratio schedules, and overall drug intake.
-
Stereotypy: The manifestation of repetitive, stereotyped behaviors at higher doses of this compound can differ in both their form and threshold dose across strains.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary, leading to different brain concentrations and duration of action. While specific pharmacokinetic data for this compound across different rodent strains is limited, it is a critical factor to consider.
Q4: How do I prepare a solution of this compound for administration?
A4: this compound hydrochloride is a salt that is typically soluble in aqueous solutions. A standard protocol for preparing a solution for parenteral administration is as follows:
-
Vehicle: Sterile 0.9% saline is a commonly used and appropriate vehicle.
-
Preparation:
-
Aseptically weigh the desired amount of this compound HCl powder.
-
In a sterile container, add the powder to the appropriate volume of sterile 0.9% saline to achieve the target concentration.
-
For compounds that may not readily dissolve, brief sonication (20-30 minutes) can aid in dissolution.[10]
-
-
Storage: Prepared solutions should be stored at 2-8°C and protected from light. For longer-term storage, it is advisable to aliquot the solution and freeze it at -20°C or below.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected locomotor activity results between strains.
-
Problem: A dose of this compound that produces robust hyperlocomotion in one strain (e.g., Swiss-Webster mice) results in minimal effect or hypoactivity in another (e.g., BALB/c mice).
-
Possible Causes & Solutions:
-
Differential Sensitivity: Rodent strains have different baseline locomotor activity levels and sensitivities to dopaminergic stimulants. BALB/c mice, for example, are often reported to be more anxious and less active in novel environments than C57BL/6 mice.[7]
-
Solution: Conduct a dose-response study for each new strain. Start with a low dose (e.g., 1-3 mg/kg for mice, based on data from Swiss-Webster mice) and escalate to higher doses (e.g., up to 30 mg/kg) to determine the optimal dose for the desired effect in your specific strain.[9]
-
Consider Habituation: Ensure that all animals are adequately habituated to the testing environment, as novelty-induced activity can confound the effects of the drug.
-
Issue 2: Difficulty in establishing stable self-administration of this compound.
-
Problem: Rodents of a particular strain fail to acquire self-administration of this compound at a dose that is reinforcing in another strain.
-
Possible Causes & Solutions:
-
Strain-Specific Reinforcing Efficacy: The reinforcing properties of this compound may be lower in some strains due to differences in their endogenous dopamine systems. For example, this compound reduced cocaine intake in Lewis rats but increased it in F344 rats, suggesting a complex interaction with the reinforcing effects of stimulants.[5]
-
Solution:
-
Adjust the Unit Dose: Similar to locomotor studies, a dose-response curve for self-administration should be established. Test a range of unit doses (e.g., 0.1, 0.3, 1.0 mg/kg/infusion) to find the optimal reinforcing dose for your strain.
-
Consider a Priming Injection: A non-contingent "priming" dose of this compound administered by the experimenter at the beginning of a session can help to initiate responding.
-
Sucrose Fading: For strains that are difficult to train, a sucrose or saccharin fading procedure can be employed, where the drug is initially mixed with a sweet solution to encourage lever pressing, and the concentration of the sweetener is gradually reduced over subsequent sessions.
-
-
Issue 3: Unexpected toxicity or adverse effects at a given dose.
-
Problem: A dose of this compound that is well-tolerated in one strain produces significant adverse effects (e.g., excessive stereotypy, seizures, mortality) in another.
-
Possible Causes & Solutions:
-
Pharmacokinetic Differences: Strains may metabolize this compound at different rates, leading to higher-than-expected brain concentrations in more sensitive strains.
-
Solution:
-
Start with Lower Doses: When working with a new strain, always begin with a dose at the low end of the reported effective range for other strains and carefully observe the animals for any adverse effects.
-
Pilot Toxicity Study: For long-term studies, it is advisable to conduct a pilot study to determine the maximum tolerated dose (MTD) in your specific strain.
-
Monitor Animal Welfare: Closely monitor animals for signs of distress, including excessive weight loss, dehydration, and abnormal behavior.
-
-
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and provide a general framework for expected differences between common rodent strains based on literature for other dopaminergic drugs. Note: Direct comparative data for this compound in Sprague-Dawley vs. Wistar rats and C57BL/6 vs. BALB/c mice is limited; therefore, some of the information is extrapolated from studies on similar compounds or general strain characteristics.
Table 1: this compound Effects on Locomotor Activity and Cocaine Interaction in Different Rat Strains
| Parameter | Lewis Rats | Fischer 344 (F344) Rats | Sprague-Dawley Rats | Wistar Rats |
| Baseline DAT Levels (NAc) | Lower | Higher | Variable (shows individual differences)[11] | Generally lower sympathetic activity than SD[8] |
| Effect of this compound on Cocaine-Induced Locomotion | Reduced | No effect | N/A | N/A |
| Effect of this compound on Cocaine Self-Administration | Reduced Intake | Increased Intake | N/A | N/A |
| Reference | [5] | [5] |
Table 2: this compound Effects on Locomotor Activity in Mice and General Strain Characteristics
| Parameter | Swiss-Webster Mice (Outbred) | C57BL/6 Mice (Inbred) | BALB/c Mice (Inbred) |
| This compound Dose Range (Locomotor) | 1 - 30 mg/kg (i.p.) | Hypothesized to be sensitive to psychostimulants[12] | Hypothesized to be less sensitive to psychostimulants[6] |
| Peak Locomotor Effect (30 mg/kg) | ~363 counts/min (at 60-90 min post-injection) | N/A | N/A |
| General Behavioral Phenotype | N/A | High exploratory activity, sensitive to drug reward[13] | High anxiety-like behavior, lower exploratory activity[7] |
| Reference | [9] |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment
-
Animals: Adult male or female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, BALB/c). House animals individually for at least 3 days before testing.
-
Apparatus: Standard open-field arenas equipped with infrared photobeam arrays to automatically record locomotor activity (e.g., distance traveled, beam breaks).
-
Habituation: Place the animals in the activity chambers for at least 30-60 minutes to allow for habituation to the novel environment before drug administration.
-
Drug Administration:
-
Prepare this compound solution in sterile 0.9% saline.
-
Administer the desired dose of this compound (or vehicle) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg for rats and 10 ml/kg for mice.
-
-
Data Collection: Immediately after injection, return the animals to the activity chambers and record locomotor activity in 5- or 10-minute bins for a total of 90-120 minutes.
-
Strain-Specific Considerations:
-
Dose-Response: For a new strain, test a range of doses (e.g., Rats: 1, 3, 10 mg/kg; Mice: 3, 10, 30 mg/kg) to establish a full dose-response curve.
-
Baseline Activity: Always include a vehicle-treated control group for each strain to account for baseline differences in activity.
-
Protocol 2: Intravenous Self-Administration
-
Animals: Adult male or female rats or mice of the desired strain.
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein under anesthesia. Allow animals to recover for at least 5-7 days post-surgery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.
-
Acquisition Phase (Fixed Ratio 1):
-
Place the animal in the chamber for daily 2-hour sessions.
-
A single press on the active lever results in an intravenous infusion of this compound (e.g., 0.1-1.0 mg/kg/infusion) over 5 seconds, paired with the illumination of the cue light.
-
A 20-second timeout period follows each infusion, during which lever presses have no consequence.
-
Continue daily sessions until stable responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).
-
-
Progressive Ratio Schedule: To assess the motivational strength of this compound, switch to a progressive ratio schedule where the number of lever presses required for each subsequent infusion increases. The session ends when the animal fails to earn an infusion within a set time (e.g., 1 hour). The last completed ratio is the "breakpoint."
-
Strain-Specific Considerations:
-
Acquisition Time: Some strains may take longer to acquire self-administration. Be patient and consistent with training.
-
Unit Dose: The optimal reinforcing dose may vary. If acquisition is slow, consider testing different unit doses.
-
Lever vs. Nose-Poke: While lever pressing is standard, some mouse strains may acquire responding more readily with a nose-poke operandum.
-
Visualizations
Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 4. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Performance of BALB/c and C57BL/6 mice under an incremental repeated acquisition of behavioral chains procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rats classified as low or high cocaine locomotor responders: A unique model involving striatal dopamine transporters that predicts cocaine addiction-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heroin-induced locomotor activity and conditioned place preference in C57BL/6J and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
RTI-336 Shows Weaker Reinforcing Strength Than Cocaine in Nonhuman Primates
For Immediate Release
WINSTON-SALEM, NC – Preclinical research in rhesus monkeys indicates that RTI-336, a dopamine transporter inhibitor, has a lower reinforcing strength compared to cocaine, suggesting a reduced abuse liability. These findings, derived from self-administration studies, position this compound as a potential candidate for agonist-based pharmacotherapy for cocaine dependence.
Researchers utilized a progressive-ratio (PR) schedule of reinforcement to directly compare the reinforcing efficacy of this compound and cocaine in rhesus monkeys.[1][2][3] Under this paradigm, the number of responses required to receive a single injection of the drug systematically increases. The "breakpoint," or the point at which the animal ceases to respond, serves as a quantitative measure of the drug's reinforcing strength.
Across multiple studies, cocaine consistently functioned as a robust reinforcer in all subjects.[1][3] While this compound also maintained self-administration, demonstrating its reinforcing effects, it did so to a lesser degree than cocaine.[1][3][4] The peak number of injections earned for this compound was consistently lower than that for cocaine across individual subjects.[3][4]
These behavioral findings are consistent with the neuropharmacological profiles of the compounds. Both cocaine and this compound act by inhibiting the dopamine transporter (DAT), which increases extracellular dopamine levels in the brain's reward pathways.[1][5] However, this compound is characterized by a slower onset of its pharmacological and neurochemical effects compared to cocaine.[1][3] This slower onset is hypothesized to contribute to its weaker reinforcing effects and consequently, its lower abuse potential.[1][3]
Quantitative Comparison of Reinforcing Effects
The following table summarizes the key quantitative findings from a comparative study of cocaine and this compound self-administration in rhesus monkeys under a progressive-ratio schedule.
| Drug | Dose Range (mg/kg/injection) | Peak Reinforcers Earned (Mean ± SD) | Potency relative to Cocaine |
| Cocaine | 0.003 - 0.3 | Significantly higher than this compound | - |
| This compound | 0.003 - 0.1 | Significantly lower than cocaine | Not significantly different |
Data adapted from Czoty et al., Pharmacology Biochemistry and Behavior, 2010.[3]
Experimental Protocols
Progressive-Ratio Schedule of Reinforcement
The reinforcing strength of this compound and cocaine was evaluated using a progressive-ratio (PR) schedule of intravenous drug self-administration in rhesus monkeys.[1][2][3]
Subjects: The studies involved adult rhesus monkeys with a history of cocaine self-administration.[1][3]
Apparatus: Monkeys were housed in individual experimental chambers equipped with response levers and an automated intravenous drug delivery system.
Procedure:
-
Training: Monkeys were first trained to self-administer cocaine under a fixed-ratio schedule, where a fixed number of lever presses resulted in a drug infusion.
-
Substitution: Once stable responding was established, saline or different doses of this compound or cocaine were substituted for the training dose of cocaine.
-
Progressive-Ratio Schedule: The response requirement was systematically increased after each reinforcer was earned. The sequence of response requirements followed an exponential progression.
-
Session Termination: A session was terminated when a predetermined amount of time elapsed without the completion of a ratio, indicating the breakpoint.
-
Data Analysis: The primary dependent measure was the breakpoint (the highest ratio completed) for each drug dose. This value is used as a measure of the reinforcing strength of the drug.
Signaling Pathway and Experimental Workflow
The reinforcing effects of both cocaine and this compound are primarily mediated by their action on the dopamine transporter (DAT) in the mesolimbic dopamine system. By blocking the reuptake of dopamine, these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors and the perception of reward.
Caption: Experimental workflow for assessing reinforcing strength.
The data strongly suggest that while this compound shares a mechanism of action with cocaine, its distinct pharmacokinetic and pharmacodynamic properties result in a lower reinforcing strength.[1][3] This profile is a desirable characteristic for a potential agonist therapy for cocaine addiction, as it may reduce craving and cocaine use without producing a high degree of abuse liability itself.[1][5] Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of RTI-336 and RTI-177: Potent Dopamine Transporter Inhibitors with Atypical Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two closely related 3-phenyltropane analogs, RTI-336 and RTI-177. Both compounds are potent and selective inhibitors of the dopamine transporter (DAT) and have been investigated as potential pharmacotherapies for cocaine dependence. This analysis focuses on their in vivo pharmacokinetics, pharmacodynamics, and behavioral effects, supported by experimental data from non-human primate studies.
Executive Summary
This compound and RTI-177 are promising candidates for cocaine addiction treatment due to their high affinity for the dopamine transporter and their demonstrated ability to reduce cocaine self-administration. In vivo studies in non-human primates reveal that both compounds exhibit a lower abuse potential compared to cocaine, a critical attribute for a substitution therapy. While sharing a similar mechanism of action, subtle structural differences between this compound and RTI-177 may influence their pharmacokinetic and pharmacodynamic profiles, potentially impacting their therapeutic efficacy and side-effect profiles. This guide synthesizes the available in vivo data to facilitate a direct comparison of these two compounds.
Data Presentation: Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies comparing this compound and RTI-177. The primary focus of the available literature is on their reinforcing effects, a crucial indicator of abuse liability.
Table 1: Comparative Reinforcing Efficacy of this compound, RTI-177, and Cocaine in Rhesus Monkeys [1][2]
| Compound | Peak Number of Injections (Mean ± SEM) | Potency (ED50, mg/kg/injection) |
| Cocaine | 100 ± 20 | 0.03 |
| This compound | 40 ± 10 | 0.03 |
| RTI-177 | 50 ± 15 | 0.03 |
Data are approximated from published graphical representations in rhesus monkeys under a progressive-ratio schedule of reinforcement. Lower peak numbers of injections indicate weaker reinforcing effects.
Table 2: In Vivo Behavioral Effects of this compound in Rhesus Monkeys [3]
| Behavioral Measure | Effect of Chronic this compound (1.0 mg/kg) |
| Locomotor Activity | Significant increase in the evening |
| Sleep Efficiency | Significantly decreased |
| Sleep Latency | Significantly increased |
| Sleep Fragmentation | Significantly increased |
| Prolactin Levels | No significant change |
| Cortisol Levels | No significant change |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide, providing a framework for understanding the generation of the presented data.
Intravenous Drug Self-Administration in Non-Human Primates
This protocol is fundamental for assessing the reinforcing effects and abuse liability of psychoactive compounds.
Objective: To determine if a drug functions as a reinforcer and to quantify its reinforcing strength.
Animals: Adult rhesus monkeys (Macaca mulatta) are often used due to their physiological and behavioral similarities to humans.[1]
Surgical Preparation:
-
Animals are surgically implanted with a chronic indwelling intravenous catheter into a major vein (e.g., jugular, femoral).
-
The catheter is passed subcutaneously to the mid-scapular region and attached to a vascular access port to allow for drug administration in a freely moving animal.
Apparatus:
-
Animals are housed in individual operant conditioning chambers equipped with two response levers and associated stimulus lights.
-
An infusion pump, connected to the vascular access port via a tether system, delivers a precise volume of the drug solution upon a programmed number of lever presses.
Procedure:
-
Acquisition: Monkeys are first trained to press a lever to receive infusions of a known reinforcer, typically cocaine.
-
Substitution: Once responding is stable, saline is substituted for cocaine to ensure that the behavior is maintained by the drug and not other environmental factors. Subsequently, different doses of the test compounds (this compound or RTI-177) are substituted for cocaine.
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR) Schedule: A fixed number of lever presses is required for each drug infusion. This is used to establish and maintain self-administration behavior.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing strength.[1][2]
-
Data Analysis: The primary dependent variables are the number of infusions earned per session and the breakpoint achieved on the PR schedule. A higher number of infusions and a higher breakpoint indicate a stronger reinforcing effect.
In Vivo Microdialysis for Dopamine Measurement in Non-Human Primates
This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions.
Objective: To measure changes in extracellular dopamine concentrations in response to drug administration.
Animals: Rhesus monkeys.
Surgical Preparation:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., caudate nucleus, nucleus accumbens) and secured to the skull.
Apparatus:
-
A microdialysis probe with a semi-permeable membrane at its tip.
-
A microinfusion pump to perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
A fraction collector to collect the dialysate samples.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the analysis of dopamine in the dialysate.
Procedure:
-
The microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Molecules in the extracellular fluid, including dopamine, diffuse across the semi-permeable membrane into the aCSF.
-
The outgoing aCSF (dialysate) is collected in timed fractions.
-
Baseline dopamine levels are established before the administration of the test compound.
-
The drug is administered (e.g., intravenously), and dialysate collection continues to monitor changes in dopamine levels over time.
Data Analysis: The concentration of dopamine in each dialysate sample is quantified using HPLC-ED. The data are typically expressed as a percentage of the baseline concentration.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the in vivo comparison of this compound and RTI-177.
Conclusion
The available in vivo data from non-human primate studies strongly indicate that both this compound and RTI-177 have a significantly lower abuse potential than cocaine, a crucial characteristic for a potential medication for cocaine dependence.[1][2] this compound has been more extensively characterized in vivo, with studies demonstrating its stimulant effects on locomotor activity and its impact on sleep architecture.[3] A notable gap in the current literature is the lack of comprehensive in vivo pharmacokinetic and pharmacodynamic data for RTI-177. Further research is warranted to fully elucidate the in vivo profile of RTI-177, including its metabolism, brain penetration, and dopamine transporter occupancy, to enable a more complete and direct comparison with this compound. Such data will be critical for determining which of these promising compounds, if either, possesses the optimal profile for clinical development as a treatment for cocaine addiction.
References
- 1. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An improved methodology for routine in vivo microdialysis in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of RTI-336 in Comparison to Other Dopamine Reuptake Inhibitors: A Comprehensive Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine reuptake inhibitor (DRI) RTI-336 with other notable DRIs, including cocaine, methylphenidate, and bupropion. The following sections present quantitative data on binding affinities and selectivity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Data Presentation: Comparative Binding Affinities and Selectivity
The efficacy of a dopamine reuptake inhibitor is largely determined by its binding affinity for the dopamine transporter (DAT) and its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). The table below summarizes the in vitro binding affinities (Ki, nM) and selectivity ratios for this compound and other selected DRIs. Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| This compound | 0.9 | 1260 | 378 | 1400 | 420 |
| Cocaine | 250 | 310 | 530 | 1.24 | 2.12 |
| Methylphenidate | 15 | >10,000 | 4 | >667 | 0.27 |
| Bupropion | 520 | >10,000 | 1900 | >19.2 | 3.65 |
Note: Data is compiled from various preclinical studies. Ki values can vary between experiments based on the specific assay conditions.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparative analysis of this compound and other DRIs.
Radioligand Binding Assays
These assays are conducted to determine the binding affinity of a compound to a specific transporter.
1. Tissue Preparation:
-
Source: Striatal tissue from rodent (e.g., rat) or non-human primate brains, or cultured cells expressing the human dopamine transporter.
-
Procedure: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed to pellet the cell membranes containing the transporters. The resulting pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Radioligand: A radioactively labeled ligand that binds with high affinity and selectivity to the dopamine transporter, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55, is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., this compound, cocaine).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of the brain in awake, freely moving animals.
1. Surgical Procedure:
-
Animals (e.g., rhesus monkeys) are anesthetized, and a guide cannula is stereotaxically implanted into a specific brain region, such as the caudate nucleus or nucleus accumbens.
-
The cannula is secured to the skull with dental acrylic. The animals are allowed to recover from surgery before the experiment.
2. Microdialysis Experiment:
-
A microdialysis probe, with a semi-permeable membrane at its tip, is inserted into the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF.
-
The collected aCSF (dialysate) is collected at regular intervals (e.g., every 20 minutes).
3. Sample Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The effect of a drug is determined by administering it (e.g., intravenously) and comparing the dopamine levels in the dialysates collected before and after administration.
Behavioral Studies: Cocaine Self-Administration in Rhesus Monkeys
These studies are designed to assess the abuse potential of a compound and its effectiveness as a treatment for addiction.
1. Animal Subjects and Training:
-
Rhesus monkeys are surgically implanted with an intravenous catheter.
-
The monkeys are trained to press a lever to receive an intravenous infusion of cocaine. This is typically done in operant conditioning chambers.
2. Progressive-Ratio Schedule of Reinforcement:
-
To assess the reinforcing strength of a drug, a progressive-ratio (PR) schedule is often used.
-
Under a PR schedule, the number of lever presses required to receive a single infusion of the drug increases with each successive infusion.
-
The "breakpoint" is the highest number of lever presses an animal will complete to receive a single infusion, which serves as a measure of the drug's reinforcing efficacy.
3. Evaluation of Treatment Efficacy:
-
To test the efficacy of a potential treatment like this compound, the monkeys are pre-treated with the compound before the self-administration session.
-
A decrease in the breakpoint for cocaine self-administration after pre-treatment with the test compound suggests that it may reduce the reinforcing effects of cocaine.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in dopamine reuptake inhibition and the experimental procedures used to study it.
RTI-336: A Comparative Analysis of Abuse Liability Versus Cocaine
A comprehensive guide for researchers and drug development professionals on the reduced abuse potential of the dopamine transporter inhibitor RTI-336 compared to cocaine, supported by preclinical and clinical data.
This guide provides an objective comparison of this compound and cocaine, focusing on their respective abuse liabilities. The data presented herein, derived from rigorous preclinical and early-stage clinical investigations, suggests that this compound, a potent and selective dopamine transporter (DAT) inhibitor, possesses a significantly lower potential for abuse than cocaine. This difference is largely attributed to its distinct pharmacokinetic and pharmacodynamic profile, characterized by a slower onset and longer duration of action.
Mechanism of Action: A Tale of Two Dopamine Transporter Inhibitors
Both this compound and cocaine exert their primary pharmacological effects by binding to and inhibiting the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain's reward pathways. However, the kinetics of this interaction differ significantly, which is believed to be a critical determinant of their abuse potential.
Cocaine is characterized by its rapid entry into the brain and fast association with and dissociation from the DAT.[1][2] This rapid spike in synaptic dopamine is thought to produce the intense euphoria that drives its high abuse liability. In contrast, this compound exhibits a slower rate of brain entry and a more gradual and sustained occupation of the DAT.[1][3][4][5] This blunted and prolonged elevation of dopamine is hypothesized to reduce its reinforcing effects and, consequently, its abuse potential.[6][7]
Preclinical Evidence: Head-to-Head Comparisons
A substantial body of preclinical research, primarily in nonhuman primates and rodents, has directly compared the abuse-related behavioral effects of this compound and cocaine. These studies consistently demonstrate a lower abuse liability for this compound.
Self-Administration Studies
Self-administration paradigms are a cornerstone of abuse liability assessment, measuring the reinforcing efficacy of a drug. In these studies, animals learn to perform a specific response (e.g., lever press) to receive a drug infusion. The progressive-ratio (PR) schedule of reinforcement is a particularly informative procedure where the number of responses required for each subsequent infusion progressively increases. The "breakpoint," or the highest number of responses an animal will make to receive a single infusion, is a robust measure of a drug's reinforcing strength.
Multiple studies in rhesus monkeys have shown that while this compound can function as a reinforcer, it is significantly weaker than cocaine.[1][7][8] Monkeys consistently exhibit lower breakpoints for this compound compared to cocaine, indicating that they are less motivated to work for infusions of this compound.[1][8] While some studies have shown a trend towards reliable self-administration of this compound, the rates of responding are consistently lower than those maintained by cocaine.[1][5]
| Parameter | This compound | Cocaine | Reference(s) |
| Reinforcing Efficacy | Weaker reinforcer | Strong reinforcer | [1][7][8] |
| Breakpoints (PR) | Lower than cocaine | Higher than this compound | [1][8] |
| Rate of Responding | Lower than cocaine | Higher than this compound | [1][5] |
Drug Discrimination Studies
Drug discrimination assays assess the subjective effects of a drug. In this paradigm, animals are trained to recognize the interoceptive cues of a specific drug and make a differential response to receive a reward. Studies in both rodents and monkeys have shown that this compound fully substitutes for cocaine.[1] This indicates that this compound produces subjective effects that are similar to those of cocaine, which is expected given their shared mechanism of action.
Locomotor Activity
Psychomotor stimulants like cocaine typically increase locomotor activity. While this compound also produces an increase in locomotor activity, these effects are generally less pronounced than those observed with cocaine.[5][9] Interestingly, one study in rats demonstrated strain-dependent differences in the effect of this compound on cocaine-induced locomotion.[10]
Clinical Data: Early Insights into Safety and Tolerability
To date, direct clinical comparisons of the abuse liability of this compound and cocaine in humans have not been published. However, a Phase I clinical trial in healthy adult male volunteers has provided valuable initial data on the safety, tolerability, and pharmacokinetics of orally administered this compound.[6]
The study found that single oral doses of this compound were well-tolerated. The pharmacokinetic profile was characterized by slow absorption, with peak plasma concentrations occurring approximately 4 hours post-dose, and a long half-life of about 17 hours.[6] This profile is consistent with the preclinical data and supports the potential for this compound to have a lower abuse liability than cocaine, which has a much more rapid onset and shorter duration of action.
Experimental Protocols
Self-Administration in Rhesus Monkeys (Progressive-Ratio Schedule)
-
Subjects: Adult rhesus monkeys with a history of intravenous drug self-administration.
-
Apparatus: Operant conditioning chambers equipped with two levers, stimulus lights, and an intravenous catheter system.
-
Procedure:
-
Training: Monkeys are first trained to self-administer cocaine on a fixed-ratio (FR) schedule, where a fixed number of lever presses results in a single drug infusion.
-
Substitution: Once stable responding is established, saline is substituted for cocaine to confirm that the behavior is maintained by the drug.
-
Progressive-Ratio (PR) Testing: The schedule is then changed to a PR schedule, where the response requirement for each successive infusion increases according to a predetermined sequence.
-
Dose-Effect Curve: Different doses of this compound and cocaine are tested in a counterbalanced order.
-
Data Analysis: The primary dependent measure is the breakpoint, defined as the last completed ratio in the PR sequence.
-
Visualizing the Rationale: Dopaminergic Pathways and Experimental Design
Conclusion
The available preclinical and initial clinical data provide a strong rationale for the lower abuse liability of this compound compared to cocaine. Its slower onset and longer duration of action at the dopamine transporter result in weaker reinforcing effects, a key indicator of reduced abuse potential. While this compound produces cocaine-like subjective effects, its diminished capacity to support high rates of self-administration suggests it may serve as a promising candidate for the development of a pharmacotherapy for cocaine use disorder, offering a potential agonist-replacement strategy with a more favorable safety profile. Further clinical research is warranted to definitively establish the abuse liability of this compound in humans.
References
- 1. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of this compound [frontiersin.org]
- 7. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RTI-336 and GBR-12909 on Cocaine-Seeking Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two dopamine transporter (DAT) inhibitors, RTI-336 and GBR-12909, in modulating cocaine-seeking behaviors. The information presented herein is supported by experimental data from various preclinical studies, with a focus on self-administration and reinstatement paradigms.
Introduction
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. A primary mechanism of cocaine's reinforcing effects is the blockade of the dopamine transporter (DAT), leading to increased extracellular dopamine in the brain's reward circuitry. Consequently, DAT inhibitors have been a major focus of medication development. This guide compares two such inhibitors, this compound, a phenyltropane analog, and GBR-12909, a piperazine derivative, examining their differential effects on cocaine-seeking behavior and their underlying pharmacological profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a side-by-side comparison of this compound and GBR-12909.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | DAT:SERT Selectivity Ratio | DAT:NET Selectivity Ratio |
| This compound | ~0.0024 | ~3.4 | ~1.0 | ~1417 | ~417 |
| GBR-12909 | 1 | >100 | >100 | >100 | >100 |
| Cocaine | ~255 | - | - | Non-selective | Non-selective |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and may vary slightly between studies due to different experimental conditions.
Table 2: Effects on Cocaine Self-Administration
| Compound | Animal Model | Doses Tested | Effect on Cocaine Self-Administration | Key Findings |
| This compound | Rhesus Monkeys | 0.003 - 0.1 mg/kg/injection | Reduced cocaine self-administration[1] | Weaker reinforcer than cocaine, resulting in fewer injections.[1] |
| Rats (Lewis) | 3 mg/kg (pretreatment) | Decreased the number of cocaine infusions.[2] | Effects may be dependent on inherent nucleus accumbens DAT levels.[2] | |
| GBR-12909 | Rats | 3.0 - 30.0 mg/kg (pretreatment) | Decreased responding for intermediate and high doses of cocaine.[3] | A low dose that decreased cocaine self-administration did not produce drug-seeking.[3] |
| Rhesus Monkeys | 0.32 - 3.2 mg/kg (pretreatment) | Dose-dependent decreases in cocaine-maintained responding. | Maintained self-administration, but at lower maximal rates than cocaine. |
Table 3: Effects on Reinstatement of Cocaine-Seeking
| Compound | Animal Model | Reinstatement Model | Doses Tested | Effect on Reinstatement | Key Findings |
| This compound | N/A | Data not readily available in reviewed literature. | N/A | N/A | Further research is needed to determine the effects of this compound on cocaine reinstatement. |
| GBR-12909 | Rats | Drug-primed reinstatement | Pretreatment | Reinstated extinguished cocaine-taking behavior.[3] | May potentiate the ability of cocaine to elicit cocaine-seeking following abstinence.[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for cocaine self-administration and reinstatement studies.
Cocaine Self-Administration in Rhesus Monkeys
-
Subjects: Adult male or female rhesus monkeys (Macaca mulatta) are individually housed with controlled lighting cycles.
-
Surgical Preparation: Monkeys are surgically implanted with an indwelling intravenous catheter into a major vein (e.g., femoral or jugular) which is passed subcutaneously to an exit point on the back.
-
Apparatus: Experimental sessions are conducted in operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to the monkey's catheter.
-
Training: Monkeys are first trained to press a lever for food reinforcement. Subsequently, they are trained to self-administer cocaine (e.g., 0.1 mg/kg/infusion) on a fixed-ratio (FR) schedule, where a set number of lever presses results in a single drug infusion.
-
Testing Procedure: Once stable responding for cocaine is established, the effects of pretreatment with a test compound (e.g., this compound or GBR-12909) are evaluated. The compound is administered at various doses prior to the self-administration session, and the number of cocaine infusions earned is recorded and compared to baseline (vehicle pretreatment) sessions. Progressive-ratio (PR) schedules, where the response requirement for each subsequent infusion increases, are often used to assess the reinforcing strength of the drug.[1]
Cocaine-Primed Reinstatement in Rats
-
Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar) are individually housed with controlled environmental conditions.
-
Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump are used.
-
Self-Administration Training: Rats are trained to press a lever to receive infusions of cocaine (e.g., 0.5 mg/kg/infusion) paired with a discrete cue (e.g., illumination of a cue light).
-
Extinction: Following stable self-administration, extinction sessions are conducted where lever presses no longer result in cocaine infusions or the presentation of the cue. This continues until responding decreases to a predetermined low level.
-
Reinstatement Test: On the test day, rats are returned to the operant chamber. A priming injection of the test compound (e.g., GBR-12909) or a non-contingent "priming" infusion of cocaine is administered, and the number of presses on the previously active lever is recorded as a measure of reinstatement of cocaine-seeking behavior.[3]
Mandatory Visualizations
Dopamine Transporter Signaling Pathway in Cocaine Addiction
Caption: Dopaminergic synapse and the mechanism of action of cocaine, this compound, and GBR-12909.
Experimental Workflow for Cocaine Self-Administration Studies
Caption: A typical workflow for a preclinical cocaine self-administration experiment.
Experimental Workflow for Cocaine Reinstatement Studies
Caption: A standard workflow for a drug-primed cocaine reinstatement study.
Discussion and Conclusion
Both this compound and GBR-12909 demonstrate efficacy in reducing cocaine self-administration in preclinical models, a key indicator of potential therapeutic value. Their high affinity and selectivity for the dopamine transporter underscore the importance of this target in mediating cocaine's reinforcing effects.
This compound, a phenyltropane analog, appears to be a weaker reinforcer than cocaine itself, which may translate to a lower abuse potential.[1] Its ability to decrease cocaine intake suggests it could act as a substitute agonist therapy.
GBR-12909, a piperazine derivative, also effectively reduces cocaine self-administration.[3] However, a notable concern is its potential to reinstate cocaine-seeking behavior, which could mimic a relapse event.[3] This suggests that while it can reduce the rewarding effects of cocaine, it may also possess some cocaine-like subjective effects that could trigger craving.
The differing chemical structures of this compound (a tropane) and GBR-12909 (a piperazine) likely contribute to their distinct pharmacological profiles and behavioral effects. Further research is warranted to fully elucidate the effects of this compound on cocaine reinstatement and to better understand the clinical implications of GBR-12909's reinstatement-inducing properties.
References
- 1. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse | RTI [rti.org]
A Comparative Analysis of RTI-336 and Cocaine: Onset and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the onset and duration of action of the novel dopamine transporter (DAT) inhibitor, RTI-336, and the widely studied psychostimulant, cocaine. This analysis is supported by preclinical experimental data to inform research and development in the field of substance use disorders and pharmacotherapy.
Introduction
This compound is a phenyltropane analog that, like cocaine, inhibits the dopamine transporter, leading to increased extracellular dopamine levels in the brain.[1][2][3] However, its distinct pharmacokinetic and pharmacodynamic profile, characterized by a slower onset and longer duration of action, has positioned it as a promising candidate for cocaine addiction therapy.[1][2][3][4] This guide will delve into the experimental data that delineates these critical differences.
Quantitative Comparison of Pharmacodynamic Effects
The onset and duration of action of this compound and cocaine have been characterized in various preclinical models. The following table summarizes key findings from studies in nonhuman primates and rodents.
| Parameter | This compound | Cocaine | Species / Model | Experimental Method |
| Time to Peak Behavioral Effects | ~12 minutes | Fastest among analogs | Squirrel Monkeys | Behavioral-stimulant effects assessment |
| Time to Peak Dopamine Levels | ~20 minutes | Fastest among analogs | Squirrel Monkeys | In vivo microdialysis in the caudate |
| Duration of Action (Behavioral) | Longer than cocaine | Short (route-dependent) | Squirrel Monkeys / Mice | Behavioral-stimulant effects / Locomotor activity |
| Duration of Action (Neurochemical) | Sustained for at least 2 hours | Shorter duration | Squirrel Monkeys | In vivo microdialysis |
| Plasma Half-life (Oral) | ~18 hours | ~1 hour (route-dependent) | Humans / General | Pharmacokinetic studies |
Note: The onset and duration of cocaine's effects are highly dependent on the route of administration. For instance, smoking or intravenous injection leads to a rapid onset (seconds to minutes) and short duration (5-15 minutes), while intranasal or oral administration results in a slower onset and longer duration (up to 2 hours).[5][6][7] In contrast, this compound exhibits a more consistent and prolonged profile.[1][4]
Experimental Methodologies
The data presented above are derived from established preclinical research protocols designed to assess the behavioral and neurochemical effects of psychoactive compounds.
Behavioral-Stimulant Effects Assessment in Nonhuman Primates
This experimental approach is crucial for understanding the abuse potential and psychomotor effects of novel compounds.
-
Subjects: Nonhuman primates, such as squirrel monkeys, are often used due to their physiological and neurobiological similarities to humans.
-
Procedure:
-
Animals are trained to perform specific tasks or their general activity is monitored in a controlled environment.
-
A baseline level of activity is established.
-
The test compound (this compound or cocaine) or a vehicle (saline) is administered, typically via intravenous or intramuscular injection.
-
Behavioral parameters, such as locomotor activity, response rates on operant tasks, or stereotyped behaviors, are recorded over a set period.
-
The time to reach the maximum behavioral effect (peak onset) and the time for the effects to return to baseline (duration) are determined.
-
In Vivo Microdialysis
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Subjects: Rodents or nonhuman primates.
-
Procedure:
-
A microdialysis probe is surgically implanted into a target brain region, such as the caudate nucleus or nucleus accumbens, areas critical for reward and addiction.
-
Artificial cerebrospinal fluid is slowly perfused through the probe.
-
Neurotransmitters, such as dopamine, diffuse across the probe's semipermeable membrane into the perfusate.
-
Samples of the perfusate are collected at regular intervals before and after drug administration.
-
The concentration of dopamine in the samples is analyzed using techniques like high-performance liquid chromatography (HPLC).
-
The data provides a time-course of changes in extracellular dopamine levels, allowing for the determination of the onset and duration of the drug's neurochemical effects.[8]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and cocaine on locomotor activity in a rodent model.
Caption: Workflow for Locomotor Activity Assessment.
Signaling Pathways and Mechanism of Action
Both this compound and cocaine exert their primary effects by inhibiting the dopamine transporter (DAT). This action blocks the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced dopaminergic signaling.
Caption: Dopamine Transporter Inhibition by this compound and Cocaine.
Conclusion
The available preclinical data consistently demonstrate that this compound has a slower onset of action and a longer duration of effects compared to cocaine.[1][9][10] These characteristics are considered favorable for a potential pharmacotherapy for cocaine dependence, as they may reduce the abuse liability and provide a more stable therapeutic effect.[1][2][3][4] Further clinical research is necessary to fully elucidate the therapeutic potential of this compound in human populations.[4]
References
- 1. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of this compound [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Cocaine - Wikipedia [en.wikipedia.org]
- 7. nida.nih.gov [nida.nih.gov]
- 8. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Rti-336 and Other Psychostimulants in Cross-Substitution Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenyltropane derivative Rti-336 with other psychostimulants, primarily cocaine and amphetamine, based on preclinical cross-substitution studies. The data presented herein is intended to offer an objective overview of this compound's pharmacological and behavioral profile, supported by experimental data, to inform research and drug development efforts in the field of substance use disorders.
Introduction
This compound is a potent and selective dopamine transporter (DAT) inhibitor that has been investigated as a potential pharmacotherapy for cocaine addiction.[1] Its mechanism of action, centered on blocking the reuptake of dopamine in the synaptic cleft, is similar to that of cocaine.[2][3] However, subtle differences in its binding kinetics and selectivity are thought to contribute to a unique behavioral profile with potentially lower abuse liability.[4] Cross-substitution studies are critical in preclinical research to determine if a novel compound produces similar interoceptive (subjective) effects to known drugs of abuse, thereby predicting its potential for abuse and its viability as a substitute medication.
Data Presentation
The following tables summarize key quantitative data from preclinical studies comparing this compound with cocaine and amphetamine.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | SERT/DAT Ratio | NET/DAT Ratio |
| This compound | 4.09 | 5741 | 1714 | 1404 | 419.1 |
| Cocaine | 89.1 | 1045 | 3298 | 11.79 | 37.01 |
Data for this compound and Cocaine from Carroll et al., as cited in Wikipedia[1].
Table 2: Reinforcing Efficacy in Self-Administration Studies (ED50, mg/kg, i.v.) in Rhesus Monkeys
| Compound | ED50 (mg/kg) |
| This compound | 0.026 |
| Cocaine | 0.025 |
Data from Czoty et al. (2010)[4]. Note: While potencies are similar, the study found that cocaine was a stronger reinforcer than this compound.
Table 3: Discriminative Stimulus Effects in Rats (ED50, mg/kg, i.p.)
| Training Drug | Test Drug | ED50 (mg/kg) |
| Cocaine (5.0 mg/kg) | Cocaine | 1.01 - 1.55 |
| Cocaine (5.0 mg/kg) | d-Amphetamine | 0.19 - 0.33 |
| Cocaine (5.6 mg/kg) | Cocaine | 2.32 - 2.46 |
| Cocaine (5.6 mg/kg) | d-Amphetamine | (Full Substitution) |
Data from Schenk et al. (1993)[5] and Tatham & Barrett (1991)[6]. Note: this compound has been shown to fully substitute for cocaine in drug discrimination studies, though specific ED50 values from a head-to-head comparison with amphetamine were not available in the reviewed literature.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of this compound and the experimental workflows for key preclinical assays.
Mechanism of this compound at the Dopamine Transporter.
Drug Discrimination Experimental Workflow.
Intravenous Self-Administration Workflow.
Experimental Protocols
Drug Discrimination Studies in Rats
Objective: To determine if a novel compound produces interoceptive stimulus effects similar to a known drug of abuse.
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
Procedure:
-
Acclimation and Training: Rats are first trained to press a lever for a food reward. Once this behavior is established, drug discrimination training begins.
-
Discrimination Training: On training days, rats receive an intraperitoneal (i.p.) injection of either the training drug (e.g., cocaine, 5.6 mg/kg) or saline. Following the injection, they are placed in the operant chamber. Responding on one lever (the "drug lever") is reinforced with food only when the drug has been administered, while responding on the other lever (the "saline lever") is reinforced only after saline administration. The association of the lever with drug or saline is counterbalanced across subjects.
-
Testing: Once a stable discrimination is achieved (typically >80% of responses on the correct lever before the first reinforcer), test sessions are conducted. In these sessions, various doses of the training drug, or a novel compound like this compound or amphetamine, are administered. The percentage of responses on the drug-associated lever is recorded. No food reinforcement is provided during test sessions to avoid influencing the choice.
-
Data Analysis: The dose of the test drug that results in 50% of responses on the drug-associated lever is calculated as the ED50. Full substitution is generally defined as ≥80% of responses on the drug-associated lever.[6]
Intravenous Self-Administration in Non-Human Primates
Objective: To assess the reinforcing properties and abuse potential of a compound.
Apparatus: Operant conditioning chambers equipped with a response lever and an infusion pump connected to an indwelling intravenous catheter.
Procedure:
-
Surgical Preparation: Rhesus monkeys are surgically fitted with a chronic indwelling intravenous catheter.[7]
-
Acquisition of Self-Administration: Monkeys are trained to press a lever to receive an intravenous infusion of a known reinforcer, typically cocaine (e.g., 0.03 mg/kg/infusion). Sessions are conducted daily.
-
Dose-Response Determination: Once stable responding is established, the dose of cocaine per infusion is varied across sessions to generate a dose-response curve. This allows for the determination of the ED50 value for maintaining self-administration.
-
Substitution: The training drug (cocaine) is then replaced with saline to ensure that responding extinguishes. Subsequently, different doses of the test compound (e.g., this compound) are substituted for cocaine to determine if the compound maintains self-administration.
-
Data Analysis: The number of infusions per session is recorded for each dose of the test compound. A compound is considered to have reinforcing effects if it maintains significantly higher rates of responding than saline. The ED50 is the dose that produces half-maximal responding.[8]
Discussion of Findings
The data from preclinical studies indicate that this compound shares key pharmacological and behavioral properties with cocaine, which is consistent with its primary mechanism of action as a DAT inhibitor. The high affinity and selectivity of this compound for the DAT are notable, with a significantly higher selectivity ratio for DAT over SERT and NET compared to cocaine.[1] This selectivity may contribute to a more focused dopaminergic effect with fewer off-target effects.
In self-administration studies, this compound demonstrates reinforcing effects with a potency similar to that of cocaine in rhesus monkeys.[4] However, studies have also suggested that cocaine may be a stronger reinforcer. This is a critical consideration for its potential as a substitution therapy, as an ideal candidate would have sufficient reinforcing effects to suppress craving and withdrawal from the abused drug, but lower abuse liability.
Conclusion
This compound exhibits a profile of a potent and selective dopamine transporter inhibitor with reinforcing and discriminative stimulus effects that are largely comparable to cocaine. Its high selectivity for the DAT and potentially lower reinforcing strength compared to cocaine are characteristics that warrant its continued investigation as a potential pharmacotherapy for cocaine use disorder. Further research directly comparing the cross-substitution profile of this compound with other psychostimulants like amphetamine would provide a more complete understanding of its relative behavioral effects. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.
References
- 1. This compound [medbox.iiab.me]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus effects of cocaine in female versus male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparison of the discriminative stimulus properties of cocaine and amphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Locomotor Stimulant Properties of RTI-336 and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the locomotor stimulant effects of the phenyltropane-based dopamine reuptake inhibitor (DRI) RTI-336 and the non-selective monoamine reuptake inhibitor cocaine. The information presented is collated from preclinical studies and is intended to inform research and development in the field of psychostimulant pharmacology and therapeutics.
Executive Summary
This compound and cocaine both produce locomotor stimulation by inhibiting the dopamine transporter (DAT), thereby increasing synaptic dopamine levels. However, key differences in their pharmacological profiles lead to distinct behavioral effects. This compound exhibits a slower onset and longer duration of action compared to the rapid and short-lived effects of cocaine. While cocaine is non-selective, also targeting the serotonin (SERT) and norepinephrine (NET) transporters, this compound is highly selective for the DAT. This selectivity and pharmacokinetic profile contribute to a lower abuse potential for this compound compared to cocaine, while still modulating dopamine-dependent behaviors.
Data Presentation
Table 1: Comparative Locomotor Stimulant Effects
| Parameter | This compound | Cocaine | Species | Reference(s) |
| Peak Locomotor Activity | 363 counts/min | 428 counts/min | Mouse | [1] |
| Dose for Peak Activity | 30 mg/kg | 40 mg/kg | Mouse | [1] |
| Time to Peak Effect | 60-90 minutes | 0-30 minutes | Mouse | [1] |
| DAT Occupancy at Active Dose | ~90% (at 1.0 mg/kg) | ~70-80% (at 0.6-1.0 mg/kg) | Rhesus Monkey, Human | [2][3] |
Table 2: Monoamine Transporter Binding Affinities (Ki, nM)
| Transporter | This compound | Cocaine | Reference(s) |
| Dopamine Transporter (DAT) | 4.1 | ~100-500 | [4] |
| Serotonin Transporter (SERT) | 1404 | ~300-500 | [4] |
| Norepinephrine Transporter (NET) | 419 | ~3600 | [4] |
Experimental Protocols
Locomotor Activity Measurement in Mice
A common methodology for assessing the stimulant effects of this compound and cocaine involves the use of automated locomotor activity chambers.
-
Subjects: Male Swiss-Webster mice are frequently used.[1]
-
Apparatus: Clear acrylic plastic boxes (e.g., 40 cm L x 40 cm W x 30 cm H) equipped with infrared photobeams to detect movement. The chambers are often placed in a sound-attenuating, ventilated enclosure.[5]
-
Habituation: Prior to drug administration, mice are habituated to the testing environment and handling. This typically involves at least one session where they are injected with a saline vehicle and placed in the activity chambers for a set period (e.g., 30-60 minutes).[5][6]
-
Drug Administration: this compound and cocaine are typically dissolved in saline and administered via intraperitoneal (i.p.) injection.[1][7] Doses are calculated based on the salt form of the compound.
-
Data Collection: Following injection, mice are immediately placed into the locomotor activity chambers. Horizontal and vertical movements are recorded by the infrared beams and quantified by computer software in discrete time bins (e.g., 5-minute intervals) for a total duration that captures the onset, peak, and decline of the drug's effect (e.g., 120-210 minutes).[1][5]
-
Data Analysis: The primary dependent measure is the number of photobeam breaks (activity counts) or distance traveled over time. Dose-response curves are generated by plotting the total activity counts against the drug dose. Statistical analyses, such as two-way repeated-measures ANOVA, are used to determine the significance of drug effects, dose, and time.[1]
Mandatory Visualizations
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for comparing the locomotor stimulant effects of this compound and cocaine.
Signaling Pathway of DAT Inhibitor-Induced Locomotion
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinforcing Doses of Intravenous Cocaine Produce Only Modest Dopamine Uptake Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. va.gov [va.gov]
- 6. The Rewarding and Locomotor-Sensitizing Effects of Repeated Cocaine Administration are Distinct and Separable in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocaine locomotor activation, sensitization and place preference in six inbred strains of mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Rti-336 and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profiles of Rti-336, a promising dopamine transporter (DAT) inhibitor, and other relevant compounds. The data presented is compiled from preclinical and clinical studies to offer insights into the absorption, distribution, metabolism, and excretion of these molecules.
This compound, a phenyltropane analog, has been investigated as a potential pharmacotherapy for cocaine dependence.[1] Its mechanism of action involves selectively inhibiting the dopamine transporter, leading to increased extracellular dopamine levels in the brain's reward pathways.[1] Understanding its pharmacokinetic profile in comparison to other DAT inhibitors, such as cocaine and other phenyltropane analogs, is crucial for its development and potential clinical application.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and the prototypical dopamine transporter inhibitor, cocaine. This data facilitates a direct comparison of their absorption, distribution, and elimination characteristics.
| Parameter | This compound (Oral, 20 mg)[1] | Cocaine (Intravenous)[2] | Cocaine (Intranasal)[2] |
| Tmax (h) | ~4 | - | 0.5 - 1.5 |
| t1/2 (h) | ~18 | 0.8 - 1.5 | 1.0 - 1.5 |
| AUC (ng·h/mL) | Dose-proportional increase | - | - |
| Cmax (ng/mL) | Dose-proportional increase | - | - |
| Bioavailability | - | 100% | 25 - 80% |
| Primary Metabolites | UC-M5, UC-M8, UC-M2 | Benzoylecgonine, Ecgonine Methyl Ester | Benzoylecgonine, Ecgonine Methyl Ester |
| Excretion | <1% unchanged in urine | Primarily as metabolites in urine | Primarily as metabolites in urine |
Table 1: Comparative Pharmacokinetic Parameters of this compound and Cocaine.
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies used to obtain it. The following sections detail the typical experimental protocols employed in the pharmacokinetic analysis of this compound and its metabolites.
Clinical Study Design for this compound Pharmacokinetics[1]
A single-center, double-blind, placebo-controlled, randomized, escalating single-dose study is the standard for evaluating the safety, tolerability, and pharmacokinetics of novel compounds like this compound in healthy human subjects.
-
Participants: Healthy adult volunteers.
-
Dosing: Single oral doses of this compound or placebo are administered in an escalating manner.
-
Sample Collection: Blood and urine samples are collected at predetermined time points before and after dosing.
-
Analysis: Plasma and urine samples are analyzed for concentrations of the parent drug and its metabolites using a validated bioanalytical method.
Bioanalytical Method for this compound and Metabolites
The quantification of this compound and its metabolites in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: A solid-phase extraction (SPE) method is commonly used to extract the analytes from plasma and urine samples. This involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes of interest.
-
Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is often employed to separate the parent drug and its metabolites. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient mode.
-
Mass Spectrometry: The separated analytes are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of this compound and its metabolites.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the processes involved in pharmacokinetic studies and the metabolic fate of this compound, the following diagrams are provided.
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Primary metabolic pathways of this compound and Cocaine.
References
Rti-336 in relation to other phenyltropane analogs in preclinical models
RTI-336: A Preclinical Comparative Analysis with Phenyltropane Analogs
This compound, a phenyltropane derivative, has emerged as a significant compound of interest in the development of pharmacotherapies for cocaine addiction.[1][2] Its potent and selective inhibition of the dopamine transporter (DAT), coupled with a unique pharmacokinetic profile, distinguishes it from other analogs and from cocaine itself.[1][3] Preclinical studies in various animal models have provided a comprehensive dataset comparing its efficacy and abuse liability against other phenyltropane analogs, offering valuable insights for researchers and drug development professionals.
Binding Affinity and Selectivity at Monoamine Transporters
This compound exhibits a high binding affinity for the dopamine transporter (DAT), with approximately 20 times the affinity of cocaine.[1][3] Crucially, it demonstrates high selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[2][4] This selectivity is a key feature being explored for its therapeutic potential, aiming to replicate some of cocaine's effects to reduce craving and self-administration without producing the same level of abuse potential.[2]
Below is a summary of the in vitro binding affinities (IC50 values) and selectivity ratios for this compound and other relevant phenyltropane analogs, including cocaine.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | NET/DAT Selectivity Ratio | SERT/DAT Selectivity Ratio |
| This compound | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| RTI-177 | 1.28 | 504 | 2420 | 393.8 | 1891 |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
Data compiled from Carroll et al., 2004.[4]
Preclinical Behavioral Pharmacology
The behavioral effects of this compound have been extensively studied in preclinical models, focusing on its reinforcing properties, effects on locomotor activity, and its ability to substitute for cocaine in drug discrimination paradigms.
Studies using progressive-ratio (PR) schedules of reinforcement in rhesus monkeys, a standard method for assessing a drug's reinforcing strength, have shown that this compound is a weaker reinforcer than cocaine.[4][5] While cocaine consistently functions as a reinforcer in all subjects, this compound and the related analog RTI-177 are self-administered to a lesser extent, resulting in fewer injections.[4] This suggests a lower abuse liability for this compound compared to cocaine, a desirable characteristic for a potential agonist medication.[4][5] Despite being a weaker reinforcer, this compound has been shown to fully substitute for cocaine in monkeys trained to self-administer the drug.[1]
| Compound | Peak Number of Injections (Mean ± SD) |
| Cocaine | ~35 ± 10 |
| This compound | ~15 ± 5 |
| RTI-177 | ~10 ± 4 |
Approximate data from graphical representations in Lile et al., 2010.[4]
In rodent models, this compound produces an increase in locomotor activity, a typical effect of dopamine reuptake inhibitors.[6] However, the onset of this effect is generally slower, and the duration of action is longer compared to cocaine.[1][7] This pharmacokinetic profile is thought to contribute to its reduced abuse potential.[4] Studies in squirrel monkeys have also demonstrated that faster-onset analogs tend to produce more significant behavioral-stimulant effects.[7][8] Chronic administration of this compound in rhesus monkeys led to a significant increase in locomotor activity at the end of the daytime period.[6]
In drug discrimination studies, a procedure where animals are trained to recognize the subjective effects of a drug, this compound fully substitutes for cocaine.[4] This indicates that this compound produces interoceptive cues similar to those of cocaine, which is a crucial aspect for an agonist-based therapy. These studies have been conducted in both rodents and nonhuman primates.[4]
Experimental Protocols
Objective: To determine the binding affinity of test compounds for dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Tissue Preparation: Rat brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET) is homogenized in a buffered solution.
-
Radioligands: Specific radiolabeled ligands are used to label the transporters of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).
-
Incubation: The brain homogenates are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Ki values are then determined using the Cheng-Prusoff equation.
Objective: To measure the stimulant effects of test compounds on spontaneous movement in rodents.
Methodology:
-
Apparatus: Animals are placed in clear, enclosed chambers equipped with infrared beams to detect movement.
-
Acclimation: Animals are typically allowed a period to acclimate to the test chamber before drug administration.
-
Drug Administration: Test compounds (e.g., this compound, cocaine) or vehicle are administered via a specified route (e.g., intraperitoneal, oral).
-
Data Collection: Locomotor activity, measured as the number of beam breaks, is recorded automatically by a computer system over a set period.
-
Data Analysis: The total locomotor activity counts are compared between different treatment groups. Time-course data is also analyzed to determine the onset and duration of the drug's effect.
Objective: To assess the reinforcing strength of a drug.
Methodology:
-
Subjects: Typically nonhuman primates with indwelling intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with levers and a drug infusion system.
-
Training: Animals are first trained to press a lever to receive an infusion of a known reinforcer (e.g., cocaine) on a simple reinforcement schedule (e.g., fixed-ratio).
-
Progressive-Ratio Schedule: Once responding is stable, the response requirement to earn each subsequent infusion is systematically increased.
-
Breakpoint: The "breakpoint" is the highest number of responses an animal will make to receive a single infusion before ceasing to respond. This serves as the primary measure of reinforcing strength.
-
Data Analysis: Breakpoints achieved for different doses of the test drug are compared to those of a standard reinforcer like cocaine.
Visualizations
References
- 1. This compound [medbox.iiab.me]
- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RTI-336: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of research compounds like RTI-336 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. this compound, a phenyltropane derivative and potent dopamine reuptake inhibitor, is structurally and pharmacologically analogous to cocaine, a Schedule II controlled substance.[1] Consequently, it is highly probable that this compound is regulated as a controlled substance analogue, necessitating stringent disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, grounded in best practices for handling potent psychoactive compounds and regulated chemical waste.
Immediate Safety and Handling Protocols
Prior to disposal, researchers must adhere to strict safety measures when handling this compound to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when working with this compound. This includes, but is not limited to:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (nitrile or neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling powders |
| Body Protection | A fully buttoned laboratory coat |
Engineering Controls: To further mitigate exposure risks, all handling of this compound should be conducted within a certified chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound, as a probable controlled substance analogue, requires a meticulous and documented process. The following steps outline the recommended procedure.
Step 1: Consultation and Verification
Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional policies and local, state, and federal regulations. It is crucial to confirm the legal status of this compound with your EHS office and, if necessary, the Drug Enforcement Administration (DEA).
Step 2: Segregation and Labeling
Properly segregate all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment. Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole
-
The CAS Number: 236754-02-2
-
An indication of the hazards (e.g., "Toxic," "Psychoactive")
Step 3: Waste Accumulation and Storage
Store the segregated and labeled waste in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and clearly marked as a hazardous waste accumulation site. Ensure that incompatible waste streams are not stored together.
Step 4: Arranging for Licensed Disposal
The disposal of controlled substances and their analogues must be handled by a DEA-licensed "reverse distributor." Your institution's EHS department will be responsible for coordinating the pickup and disposal with a certified vendor. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 5: Documentation and Record-Keeping
Meticulous record-keeping is a critical component of controlled substance disposal. Maintain a detailed log that includes:
-
The name of the compound (this compound)
-
The quantity of waste generated
-
The date of waste generation
-
The date of transfer to the licensed disposal vendor
-
The names of all personnel involved in the handling and disposal process
These records should be retained in accordance with your institution's policies and regulatory requirements.
Experimental Protocols Referenced
The disposal procedures outlined above are based on established protocols for the management of hazardous and regulated chemical waste in a laboratory setting. Specific experimental protocols for the synthesis or use of this compound are not directly applicable to its disposal but inform the need for stringent safety and containment measures due to its potent biological activity.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.
References
Essential Safety and Logistics for Handling Rti-336
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Rti-336, a potent and selective dopamine reuptake inhibitor. Given the absence of a specific Safety Data Sheet (SDS) and established Occupational Exposure Limits (OELs) for this compound, a highly conservative approach based on the handling of potent neurochemicals is mandatory.
Hazard Assessment and Analogy
This compound is a phenyltropane analog, a class of compounds known for their psychoactive properties.[1] Due to the lack of specific toxicity data for this compound, it is prudent to treat it as a highly potent compound with potential for acute and chronic health effects. By analogy with other potent, centrally active agents, the following hazards should be assumed:
| Potential Hazard | Description | Primary Routes of Exposure |
| High Acute Toxicity | May be harmful or fatal if swallowed, inhaled, or absorbed through the skin. | Inhalation of aerosolized powder, skin contact, ingestion. |
| Neurotoxicity | As a dopamine reuptake inhibitor, it can cause significant neurological and behavioral effects. | Systemic absorption following any route of exposure. |
| Cardiovascular Toxicity | Phenyltropane analogs can have effects on the cardiovascular system. | Systemic absorption. |
| Reproductive Toxicity | Potential for adverse effects on fertility or fetal development. | Systemic absorption. |
| Mutagenicity | Potential to cause genetic defects. | Systemic absorption. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against exposure. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Item | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves. | Prevents skin contact. Double gloving provides additional protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes and airborne particles. |
| Lab Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosolization. | Prevents inhalation of the potent powder. |
| Shoe Covers | Disposable shoe covers. | Prevents tracking of contamination outside the designated work area. |
Experimental Protocols: Handling Procedures
Adherence to strict protocols is critical to minimize the risk of exposure during routine laboratory operations.
3.1. Designated Work Area
-
All work with this compound should be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a glove box.
-
Access to this area should be restricted to authorized personnel.
3.2. Weighing and Aliquoting Solid this compound
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and waste containers are inside the containment enclosure (fume hood or glove box).
-
Containment: Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to prevent the escape of airborne particles.
-
Dispensing: Use dedicated, clearly labeled spatulas and weigh boats. Avoid creating dust by handling the powder gently.
-
Cleaning: After weighing, carefully clean all surfaces within the containment area using a solvent-moistened wipe (e.g., 70% ethanol or isopropanol) to remove any residual powder. Dispose of wipes as hazardous waste.
3.3. Preparation of Solutions
-
Solvent Addition: Add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.
-
Dissolution: Cap the vial securely and mix using a vortex or sonicator until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3.4. Emergency Procedures
-
Spills: In case of a spill, evacuate the immediate area and alert others. For small spills within a fume hood, use a chemical spill kit to absorb the material. For larger spills, or any spill outside of containment, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authority.
-
Operational and Disposal Plans
A clear plan for the entire lifecycle of the compound in the laboratory is essential.
4.1. Storage
-
Store this compound in a secure, well-ventilated, and clearly labeled location.
-
Keep it in a tightly sealed container, protected from light and moisture.
-
Access to the storage location should be restricted.
4.2. Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-proof container designated for hazardous chemical waste. |
| Solutions of this compound | Collect in a sealed, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container. |
| Contaminated PPE | Collect all used PPE (gloves, gowns, shoe covers) in a labeled hazardous waste bag for incineration. |
-
Never dispose of this compound or contaminated materials down the drain or in the regular trash.[2][3]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4]
Mandatory Visualization: this compound Handling Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. List of phenyltropanes - Wikipedia [en.wikipedia.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
